Product packaging for Spiro[4.5]decan-8-one(Cat. No.:CAS No. 4027-35-4)

Spiro[4.5]decan-8-one

Cat. No.: B1340582
CAS No.: 4027-35-4
M. Wt: 152.23 g/mol
InChI Key: DSIGHSFWYLVBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[4.5]decan-8-one is a valuable spirocyclic building block in medicinal chemistry and organic synthesis. Compounds featuring the spiro[4.5]decane scaffold are of significant interest in drug discovery due to their three-dimensional structure, which can improve binding affinity and selectivity towards biological targets by rigidifying the ligand conformation . Research indicates that related spiro[4.5]decane templates have been utilized as potent inhibitors for various enzymes, including prolyl hydroxylase domain (PHD) enzymes for treating ischemia-related diseases and chitin synthase (CHS) for developing novel antifungal agents . Furthermore, this spirocyclic framework has shown promise in the development of inhibitors for the mitochondrial permeability transition pore (mPTP), a key target in mitigating cardiac ischaemia/reperfusion injury . The unique spatial orientation of the spiro[4.5]decane core makes it a versatile and privileged structure for constructing complex molecules in pharmaceutical research and for the development of novel materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1340582 Spiro[4.5]decan-8-one CAS No. 4027-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIGHSFWYLVBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562376
Record name Spiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4027-35-4
Record name Spiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Spiro[4.5]decan-8-one: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[4.5]decan-8-one, a bicyclic ketone with a unique spirocyclic framework, has garnered significant interest in the field of medicinal chemistry. Its rigid three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, detailed synthetic methodologies, and its burgeoning role in drug discovery, with a particular focus on the development of enzyme inhibitors.

Core Identifiers and Physicochemical Properties

This compound is a well-characterized organic compound with the following identifiers and properties.

IdentifierValueReference
CAS Number 4027-35-4[1]
Molecular Formula C10H16O[1]
IUPAC Name This compound[1]
Molecular Weight 152.23 g/mol [1]
InChI InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2[1]
InChIKey DSIGHSFWYLVBJF-UHFFFAOYSA-N[1]
SMILES C1CCC2(C1)CCC(=O)CC2[1]
Predicted XlogP 2.5[1]
Topological Polar Surface Area 17.1 Ų[1]
Monoisotopic Mass 152.120115130 Da[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While publicly available spectral data is limited, predicted collision cross section values provide insight into its gas-phase ion mobility.

Adductm/zPredicted CCS (Ų)
[M+H]+ 153.12740135.3
[M+Na]+ 175.10934140.3
[M-H]- 151.11284140.1
[M+NH4]+ 170.15394160.1
[M+K]+ 191.08328138.4
[M+H-H2O]+ 135.11738130.1
[M+HCOO]- 197.11832154.9
[M+CH3COO]- 211.13397172.8
[M+Na-2H]- 173.09479139.4
[M]+ 152.11957128.2
[M]- 152.12067128.2
Data Source: PubChemLite.[2]

Synthesis of the Spiro[4.5]decane Skeleton

One prominent method involves the Au(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones. This approach allows for the construction of densely functionalized spiro[4.5]deca-1,6-dien-8-ones under mild conditions with a broad substrate scope.[3]

Another versatile approach is the Claisen rearrangement, which has been successfully applied to the synthesis of various spiro[4.5]decane-containing sesquiterpenes.[4] Additionally, the intramolecular Michael reaction is a key strategy for the formation of the spiro[4.5]decane system.[5]

Applications in Drug Discovery

The rigid, three-dimensional nature of the spiro[4.5]decane scaffold makes it an attractive core for the design of enzyme inhibitors and other biologically active molecules. The defined spatial arrangement of substituents allows for precise interactions with biological targets, potentially leading to improved potency and selectivity.[6]

Inhibition of Prolyl Hydroxylase Domain 2 (PHD2)

A significant area of research involving the spiro[4.5]decanone core is the development of inhibitors for Prolyl Hydroxylase Domain 2 (PHD2). PHD2 is a key enzyme in the hypoxia-inducible factor (HIF) signaling pathway, which plays a crucial role in cellular response to low oxygen levels. Inhibition of PHD2 stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. Consequently, PHD2 inhibitors are being investigated for the treatment of anemia and ischemic diseases.[7][8]

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and orally bioavailable PHD2 inhibitors.[9] Structure-activity relationship (SAR) studies, guided by the crystal structure of PHD2 in complex with these inhibitors, have revealed key interactions within the enzyme's active site.[8][9]

PHD2_Inhibition_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD2 Inhibition HIF_alpha HIF-1α PHD2 PHD2 HIF_alpha->PHD2 Hydroxylation VHL VHL HIF_alpha->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_alpha_stable HIF-1α (Stable) HIF_complex HIF-1α/β Complex HIF_alpha_stable->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation ARE ARE Genes (e.g., EPO, VEGF) Nucleus->ARE Transcription Spiro_inhibitor Spiro[4.5]decanone Inhibitor PHD2_h PHD2 Spiro_inhibitor->PHD2_h Inhibition

Figure 1. Simplified signaling pathway of HIF-1α regulation and the role of Spiro[4.5]decanone-based PHD2 inhibitors.
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have also been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[10] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Inhibition of RIPK1 kinase activity represents a promising therapeutic strategy for these conditions. Virtual screening and subsequent structural optimization have led to the discovery of spiro[4.5]decanone-based compounds with significant anti-necroptotic effects.[10]

Experimental Workflow for Screening Spiro Compounds

The discovery of biologically active spirocyclic compounds often involves a systematic screening process. A general workflow for such a screening cascade is outlined below. This process integrates computational and experimental methods to efficiently identify and characterize promising lead compounds.

Screening_Workflow cluster_design Compound Library Generation cluster_screening Screening Cascade cluster_validation Hit Validation & Lead Optimization start Virtual Library of Spiro[4.5]decanones dos Diversity-Oriented Synthesis (DOS) start->dos vs Virtual Screening (Docking) dos->vs hts High-Throughput Screening (HTS) vs->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling adme->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo

Figure 2. A generalized experimental workflow for the screening and development of spiro[4.5]decanone-based drug candidates.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery. The inherent structural rigidity and three-dimensionality of the spiro[4.5]decane scaffold provide a robust platform for the design of potent and selective modulators of various biological targets. Continued exploration of synthetic methodologies to access diverse spiro[4.5]decanone libraries, coupled with sophisticated screening and structure-based design approaches, is expected to yield novel therapeutic agents for a range of diseases.

References

Spiro[4.5]decan-8-one: A Technical Overview of its Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro[4.5]decan-8-one is a bicyclic organic compound that holds significance as a versatile building block in the synthesis of more complex molecules, including natural products and pharmacologically active agents. Its unique spirocyclic core, where a cyclopentane and a cyclohexane ring are joined at a single carbon atom, imparts specific conformational properties that are of interest in medicinal chemistry and material science. This document provides a concise technical guide to the fundamental molecular properties of this compound and a representative synthetic protocol.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]
IUPAC Name This compound[1]
CAS Number 4027-35-4[1]

Synthetic Approach: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the formation of a protected dione, such as 1,4-Dioxathis compound, which can be subsequently converted to the target compound. The following is a representative experimental protocol for the synthesis of the intermediate, 1,4-Dioxathis compound.

Synthesis of 1,4-Dioxathis compound

This procedure details the synthesis of 1,4-Dioxathis compound from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol.

Materials:

  • Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol)

  • Ethylene glycol (0.44 mol)

  • Water (0.8 mol)

  • 1-Butyl-3-methylimidazolium hydrogen sulfate (0.8 mol)

  • 1-Ethylimidazole tetrafluoroborate (0.2 mol)

  • Toluene

  • Heptane

  • Silica gel (80-120 mesh)

Procedure:

  • To a 500 mL three-necked flask, add dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, ethylene glycol, water, 1-butyl-3-methylimidazolium hydrogen sulfate, and 1-ethylimidazole tetrafluoroborate.

  • Stir the mixture and heat. Low-boiling substances will begin to distill off.

  • Continue heating until the temperature reaches 110°C and maintain this temperature for 1.5 hours.

  • Increase the temperature further, allowing more low-boiling substances to distill off, until the reaction temperature reaches 132°C. Maintain this temperature for 4 hours.

  • Cool the reaction mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes.

  • Cool to 25°C and allow the layers to separate. Collect the toluene layer.

  • Extract the remaining ionic liquid layer with 100 mL of toluene.

  • Combine the toluene layers and concentrate by rotary evaporation to obtain the crude product of 1,4-Dioxathis compound.

  • Dissolve the crude product in 180 mL of hot heptane.

  • Pass the hot heptane solution through a preheated (50°C) chromatography column packed with 30g of silica gel.

  • Wash the column twice with 60 mL of hot heptane after each pass.

  • Combine the heptane fractions, cool to induce crystallization, and filter to obtain purified 1,4-Dioxathis compound as white crystals.

The subsequent conversion of 1,4-Dioxathis compound to this compound would typically involve a deketalization reaction to unmask the ketone, followed by further modifications as needed for a specific synthetic goal.

Synthetic Workflow Visualization

The following diagram illustrates the key stages in the synthesis of the intermediate 1,4-Dioxathis compound.

SynthesisWorkflow Reactants Reactants: - Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate - Ethylene glycol - Ionic Liquids (Catalyst/Solvent) Reaction Heating and Distillation (110°C -> 132°C) Reactants->Reaction Extraction Toluene Extraction Reaction->Extraction Purification Column Chromatography (Silica Gel, Heptane) Extraction->Purification Product Purified 1,4-Dioxathis compound Purification->Product

Caption: Synthetic workflow for 1,4-Dioxathis compound.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of spiro[4.5]decan-8-one, a key structural motif in medicinal chemistry and natural product synthesis. This document delves into the stereochemical possibilities of the spiro[4.5]decane framework, methods for the synthesis of its precursors, and techniques for the separation and characterization of its stereoisomers.

Introduction to this compound and its Significance

The spiro[4.5]decane scaffold, characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, is a prominent feature in a variety of biologically active molecules. Its rigid, three-dimensional structure is of significant interest in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. This compound and its derivatives are crucial intermediates in the synthesis of these complex molecules, making a thorough understanding of their stereochemistry paramount for the development of stereochemically pure pharmaceuticals.

Isomers and Stereochemistry

The parent this compound molecule is achiral due to a plane of symmetry passing through the spiro-carbon, the carbonyl group, and the C2-C3 bond of the cyclopentane ring. However, the introduction of substituents on the cyclohexane or cyclopentane ring can lead to the formation of one or more stereocenters, resulting in various stereoisomers.

For instance, substitution at the C7 or C9 position, adjacent to the carbonyl group, creates a chiral center at the point of substitution and can also render the spiro-carbon (C5) stereogenic, leading to the possibility of enantiomers and diastereomers. The reduction of the carbonyl group at C8 to a hydroxyl group also introduces a new stereocenter, further increasing the stereochemical complexity. The resulting diastereomers can exist in either a cis or trans relationship with respect to the substituents on the spirocyclic system. Each of these diastereomers will exist as a pair of enantiomers (R and S).

Synthesis of the Racemic Precursor: 1,4-Dioxathis compound

A common and stable precursor to this compound derivatives is 1,4-dioxathis compound, where the ketone at the 1-position of the cyclohexane ring is protected as a ketal. This protection allows for selective reactions at the 8-position.

Experimental Protocol: Synthesis of 1,4-Dioxathis compound from 1,4-Cyclohexanedione monoethylene acetal

This procedure outlines a common method for the synthesis of 1,4-dioxathis compound.

Materials:

  • 1,4-Cyclohexanedione monoethylene acetal

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 1,4-cyclohexanedione monoethylene acetal, ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 1,4-dioxathis compound can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product 1_4_Cyclohexanedione_monoethylene_acetal 1,4-Cyclohexanedione monoethylene acetal Reflux Reflux with Dean-Stark trap 1_4_Cyclohexanedione_monoethylene_acetal->Reflux Ethylene_glycol Ethylene glycol Ethylene_glycol->Reflux p_TSA p-Toluenesulfonic acid (catalyst) p_TSA->Reflux Toluene Toluene (solvent) Toluene->Reflux Wash Wash with NaHCO3, H2O, and brine Reflux->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation or Column Chromatography Evaporate->Purify Product 1,4-Dioxathis compound Purify->Product

Synthetic Workflow for 1,4-Dioxathis compound

Quantitative Data and Spectroscopic Properties

The following table summarizes the key physical and spectroscopic data for the racemic precursor, 1,4-dioxathis compound.

PropertyValue
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 95-97 °C at 0.5 mmHg
Melting Point 25-28 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.95 (s, 4H), 2.40 (t, J=6.8 Hz, 4H), 1.94 (t, J=6.8 Hz, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 209.1, 107.5, 64.5, 38.0, 34.5
IR (neat, cm⁻¹) 2960, 2890, 1715 (C=O), 1150, 1090

Generation and Separation of Stereoisomers

The creation of stereoisomers from this compound or its protected form typically involves reactions at the carbonyl group or at the adjacent α-carbons. For instance, reduction of the ketone to an alcohol or an asymmetric alkylation at the α-position will generate stereocenters.

The separation of the resulting enantiomers or diastereomers is a critical step in the development of stereochemically pure compounds.

Experimental Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. The following is a general protocol for the chiral resolution of a substituted this compound derivative.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective.

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized for the specific compound.

  • For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.

Procedure:

  • Dissolve the racemic mixture in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute the sample with the optimized mobile phase at a constant flow rate.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Collect the separated enantiomer fractions.

  • The absolute configuration of the separated enantiomers can be determined by techniques such as X-ray crystallography or by comparison to a known standard.

G cluster_start Starting Material cluster_reaction Chiral Separation cluster_analysis Analysis cluster_products Separated Enantiomers cluster_characterization Characterization Racemic_Ketone Racemic Substituted This compound HPLC Chiral HPLC Racemic_Ketone->HPLC UV_Detector UV Detection HPLC->UV_Detector Fraction_Collection Fraction Collection UV_Detector->Fraction_Collection Enantiomer_1 Enantiomer 1 Fraction_Collection->Enantiomer_1 Enantiomer_2 Enantiomer 2 Fraction_Collection->Enantiomer_2 Stereochemical_Assignment Stereochemical Assignment (e.g., X-ray Crystallography) Enantiomer_1->Stereochemical_Assignment Enantiomer_2->Stereochemical_Assignment

Workflow for Chiral Resolution of this compound Derivatives

Conformational Analysis

The spiro[4.5]decane system has a relatively rigid conformation. The cyclopentane ring typically adopts an envelope or twist conformation, while the cyclohexane ring exists in a chair conformation. The spiro fusion introduces significant steric constraints that influence the reactivity and the stereochemical outcome of reactions. Computational modeling and NMR spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) experiments, are valuable tools for elucidating the preferred conformations of this compound and its derivatives. This conformational information is crucial for understanding structure-activity relationships in drug design.

An In-depth Technical Guide to the Stability and Degradation Pathways of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[4.5]decan-8-one is a bicyclic organic compound featuring a spiro junction between a cyclopentane and a cyclohexane ring, with a ketone functional group on the cyclohexane ring. This core structure is a key motif in various natural products and synthetic molecules of pharmaceutical interest. Understanding the stability and degradation pathways of this compound is crucial for the development of drug candidates incorporating this scaffold, as it directly impacts shelf-life, formulation strategies, and the identification of potential impurities and degradants.

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound. It outlines the typical experimental protocols for forced degradation studies and presents a framework for characterizing its stability profile. While specific experimental data for this compound is not extensively available in public literature, this guide is built upon established principles of organic chemistry and forced degradation studies for ketones and spirocyclic compounds.[1][2][3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for designing and interpreting stability and degradation studies.

PropertyValueSource
Molecular FormulaC₁₀H₁₆O[5]
Molecular Weight152.23 g/mol [5]
IUPAC NameThis compound[5]
CAS Number4027-35-4[5]
AppearanceCombustible liquid (Predicted)[5]
Boiling PointData not available
Melting PointData not available
SolubilityData not available

Potential Degradation Pathways

Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than those it would encounter during storage.[1][2][3][4] This helps to identify likely degradation products and establish the intrinsic stability of the molecule. The primary degradation pathways for this compound are anticipated to involve hydrolysis, oxidation, photolysis, and thermolysis.

Hydrolytic Degradation (Acidic and Basic Conditions)

Spiroketones can be susceptible to acid- and base-catalyzed degradation. While the spirocyclic core of this compound is generally stable, the ketone functional group can undergo reactions under hydrolytic stress.

  • Acid-Catalyzed Degradation: In the presence of strong acids, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. This could potentially lead to ring-opening reactions, although this is less likely for a carbocyclic spiro compound compared to a spiroketal. More common acid-catalyzed reactions for ketones include aldol condensation or other rearrangement reactions if a suitable reaction partner is available.

  • Base-Catalyzed Degradation: Strong bases can promote enolate formation at the alpha-carbons to the ketone. This can lead to various reactions, including aldol-type condensations or rearrangements. Under harsh basic conditions, oxidation of the enolate could also occur.

Below is a diagram illustrating a potential acid-catalyzed degradation pathway.

Acid_Degradation Spiro This compound Protonated_Spiro Protonated this compound Spiro->Protonated_Spiro + H+ Rearrangement_Product Rearrangement Product (e.g., Ring Expansion/Contraction) Protonated_Spiro->Rearrangement_Product Rearrangement

A potential acid-catalyzed rearrangement of this compound.
Oxidative Degradation

The ketone functional group and the adjacent methylene groups are potential sites for oxidation.

  • Peroxide Oxidation: Treatment with oxidizing agents like hydrogen peroxide can lead to various oxidation products. A common reaction is the Baeyer-Villiger oxidation, where a peroxy acid would convert the ketone into a lactone (an ester within a ring). This would involve the insertion of an oxygen atom adjacent to the carbonyl group.

  • Radical Oxidation: Autoxidation in the presence of oxygen and light or radical initiators can lead to the formation of hydroperoxides at the alpha-positions to the ketone. These hydroperoxides can further decompose to a variety of degradation products.

The following diagram depicts a potential oxidative degradation pathway.

Oxidative_Degradation Spiro This compound Lactone Lactone Product (Baeyer-Villiger Oxidation) Spiro->Lactone [O] Alpha_Hydroxy α-Hydroxy Ketone Spiro->Alpha_Hydroxy [O]

Potential oxidative degradation pathways for this compound.
Photolytic Degradation

Ketones can undergo photochemical reactions upon absorption of UV light.

  • Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent alpha-carbon, forming two radical intermediates. These radicals can then undergo various subsequent reactions, such as recombination, disproportionation, or reaction with other molecules.

  • Norrish Type II Reaction: This pathway is possible if there is a gamma-hydrogen available for abstraction. The reaction proceeds via a 1,5-hydrogen transfer to the carbonyl oxygen, forming a biradical intermediate which can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol derivative.

A simplified diagram of photolytic degradation is shown below.

Photolytic_Degradation Spiro This compound Excited_State Excited State Spiro->Excited_State hν (UV light) Norrish_I Norrish Type I Products (Radical Intermediates) Excited_State->Norrish_I Norrish_II Norrish Type II Products (Enol + Alkene) Excited_State->Norrish_II

Potential photolytic degradation pathways for this compound.
Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and the presence of other substances. Potential thermal degradation pathways could involve rearrangements, eliminations, or fragmentation of the ring system.

Quantitative Stability Data

The following tables present a template for summarizing quantitative data from forced degradation studies of this compound. Note: The data presented here is hypothetical and serves as an example of how to present experimentally determined results.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24605-10%Rearrangement products
Base Hydrolysis 0.1 M NaOH246010-15%Aldol condensation products
Oxidation 3% H₂O₂242515-20%Lactone, α-hydroxy ketone
Thermal Solid state4880<5%Minor unidentified products
Photolytic UV light (254 nm)242520-30%Norrish Type I & II products

Table 2: Stability in Different Solvents

SolventStorage ConditionDuration (days)% Purity Remaining (Hypothetical)
Methanol25°C / 60% RH3098%
Acetonitrile25°C / 60% RH3099%
Water25°C / 60% RH3095%

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are generalized protocols for forced degradation studies applicable to this compound.

General Procedure
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Subject aliquots of the stock solution to the various stress conditions as detailed below.

  • Neutralization/Quenching: After the specified stress period, neutralize the acidic and basic samples. Oxidative reactions may need to be quenched.

  • Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Quantification: Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample. Identify and quantify major degradation products.

Specific Protocols
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • After the exposure period, dissolve the sample in a suitable solvent to the initial concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze both the exposed and dark control samples by HPLC.

The following diagram illustrates a general experimental workflow for a forced degradation study.

Experimental_Workflow Start Start: this compound Sample Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize / Quench Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Data Data Analysis: - % Degradation - Identify Degradants Analyze->Data End End: Stability Profile Data->End

General workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A crucial aspect of studying degradation is the use of a validated stability-indicating analytical method. Such a method must be able to separate the parent compound from all its degradation products and any other impurities present.[6][7][8]

Key characteristics of a stability-indicating method:

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While specific degradation data for this compound is limited in the public domain, this technical guide provides a robust framework for researchers and drug development professionals to approach its stability assessment. Based on the chemistry of its functional groups, this compound is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions. The provided experimental protocols offer a starting point for conducting comprehensive forced degradation studies. The successful development and validation of a stability-indicating analytical method are paramount to accurately characterizing the degradation profile of this important chemical scaffold. The insights gained from such studies are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products containing the this compound moiety.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Spiro[4.5]decan-8-one. Despite a comprehensive search of publicly available chemical databases and scientific literature, specific experimental ¹H and ¹³C NMR data for this compound could not be located. This document outlines the challenges in sourcing this specific data and, for comparative purposes, provides spectral information for the closely related compound, 1,4-Dioxathis compound. This information can serve as a valuable reference for researchers working with similar spirocyclic systems.

Introduction to this compound

This compound is a bicyclic organic compound with the chemical formula C₁₀H₁₆O. Its structure consists of a cyclopentane ring and a cyclohexane ring sharing a single carbon atom (the spiro atom), with a carbonyl group at the 8-position of the cyclohexane ring. The unique three-dimensional arrangement of spirocyclic compounds makes them attractive scaffolds in medicinal chemistry and materials science. Accurate NMR spectral data is fundamental for the structural elucidation and characterization of such molecules.

PubChem Identifier:

  • CID: 14626805

¹H and ¹³C NMR Spectral Data of this compound

A thorough investigation of prominent chemical databases, including PubChem, and a broad search of scientific literature did not yield specific, experimentally determined ¹H and ¹³C NMR spectral data for this compound. The absence of this data in the public domain presents a significant challenge for researchers requiring authenticated spectral information for this compound.

Comparative Spectral Data: 1,4-Dioxathis compound

In the absence of data for the target molecule, the NMR spectral data of the structurally related compound, 1,4-Dioxathis compound, is presented below for reference. This compound is a ketal derivative of cyclohexanedione and shares the spiro[4.5]decane core. It is crucial to note that the electronic environment of the cyclohexanone ring in this derivative is significantly different from that in this compound due to the presence of the dioxolane group.

Tabulated NMR Data for 1,4-Dioxathis compound

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Tentative)
3.95s4H-O-CH₂-CH₂-O-
2.40t4H-CH₂-C=O
1.85t4H-CH₂-C(spiro)-

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment (Tentative)
210.8C=O
108.2C (spiro)
64.4-O-CH₂-CH₂-O-
37.8-CH₂-C=O
34.9-CH₂-C(spiro)-

Disclaimer: This data is for 1,4-Dioxathis compound and should not be used as a direct substitute for the spectral data of this compound.

Experimental Protocols

Detailed experimental protocols for acquiring the NMR data of this compound are not available due to the lack of published data. For general guidance, a standard protocol for acquiring ¹H and ¹³C NMR spectra of a similar organic compound is provided below.

General NMR Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range appropriate for carbon spectra (e.g., -10 to 220 ppm).

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a spirocyclic ketone using NMR spectroscopy.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation A Sample Preparation (this compound in CDCl3) B 1H NMR Experiment A->B C 13C NMR Experiment A->C D 2D NMR Experiments (COSY, HSQC, HMBC) A->D E Analyze 1H NMR: Chemical Shifts, Integration, Multiplicity B->E F Analyze 13C NMR: Number of Signals, Chemical Shifts C->F G Correlate 1H-1H Couplings (COSY) D->G H Correlate 1H-13C Direct Bonds (HSQC) D->H I Correlate 1H-13C Long-Range Couplings (HMBC) D->I J Assemble Fragments E->J F->J G->J K Assign All Resonances H->K I->K L Confirm Structure of This compound J->L K->L

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide highlights the current unavailability of public ¹H and ¹³C NMR spectral data for this compound. For researchers and professionals in drug development, this represents a data gap that may necessitate the in-house synthesis and characterization of the compound to obtain reliable spectral information. The provided comparative data for 1,4-Dioxathis compound and the general experimental and analytical workflows offer a foundational reference for those working with similar spirocyclic ketones.

Spectroscopic Analysis of Spiro[4.5]decan-8-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of Spiro[4.5]decan-8-one. This document details the expected spectroscopic characteristics, provides detailed experimental protocols for obtaining the spectra, and presents the anticipated data in a clear, tabular format for easy reference and comparison.

Introduction to this compound

This compound is a bicyclic organic compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure features a cyclopentane ring fused to a cyclohexanone ring at a single carbon atom, forming a spirocyclic system. The carbonyl group within the six-membered ring is the primary functional group of interest for IR and MS analysis. Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in various research and development applications, including synthetic chemistry and drug discovery.

Predicted Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the absorption band corresponding to the stretching vibration of the carbonyl (C=O) group.

Expected IR Absorption Data

The following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2950 - 2850C-H stretchAliphatic (CH₂, CH)Strong
~1715C=O stretchSaturated six-membered ring ketoneStrong, Sharp
~1450C-H bendAliphatic (CH₂)Medium

Note: The C=O stretching frequency for saturated six-membered cyclic ketones, such as cyclohexanone, is typically observed around 1715 cm⁻¹.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Under electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

Expected Mass Spectrometry Data

The table below outlines the predicted significant peaks in the mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed FragmentSignificance
152[C₁₀H₁₆O]⁺Molecular Ion (M⁺)
124[M - C₂H₄]⁺Loss of ethylene
111[C₇H₁₁O]⁺Fragmentation of the cyclopentane ring
98[M - C₄H₈]⁺Loss of butene
83[C₆H₁₁]⁺Cleavage of the cyclohexanone ring
55[C₄H₇]⁺Common fragment in cyclic systems

Note: The fragmentation of spiro ketones can be complex and may differ from simple cyclic ketones. The proposed fragments are based on general principles of mass spectrometry, including alpha-cleavage and ring fragmentation.

Experimental Protocols

The following are detailed methodologies for acquiring the IR and mass spectra of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for obtaining the IR spectrum of a solid sample like this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with a diamond attenuated total reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal and pressure arm tip thoroughly with a lint-free wipe soaked in an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile or semi-volatile compounds like this compound.

Materials:

  • This compound sample

  • GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer

  • A suitable capillary column (e.g., HP-5MS)

  • High-purity helium carrier gas

  • Volumetric flasks and pipettes

  • A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (in split or splitless mode)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Inject the sample into the GC-MS and acquire the data.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the molecular structure and its expected spectral features.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation Sample This compound FTIR FTIR Spectrometer Sample->FTIR Solid Sample GCMS GC-MS System Sample->GCMS Diluted Sample IR_Data IR Spectrum Data FTIR->IR_Data IR_Analysis Functional Group ID IR_Data->IR_Analysis MS_Data Mass Spectrum Data GCMS->MS_Data MS_Analysis Fragmentation Pattern MS_Data->MS_Analysis Structure Structural Confirmation IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

ir_correlation IR Spectrum-Structure Correlation cluster_groups Key Functional Groups cluster_peaks Characteristic IR Peaks Molecule This compound Structure CO_group C=O Group Molecule->CO_group CH_group Aliphatic C-H Molecule->CH_group CO_peak ~1715 cm⁻¹ (Strong, Sharp) CO_group->CO_peak Stretching Vibration CH_peak ~2950-2850 cm⁻¹ (Strong) CH_group->CH_peak Stretching Vibration

Caption: Correlation of molecular structure with expected IR peaks.

ms_fragmentation Predicted Mass Spectrometry Fragmentation cluster_fragments Major Fragments M_ion Molecular Ion (M⁺) m/z = 152 F1 [M - C₂H₄]⁺ m/z = 124 M_ion->F1 Loss of Ethylene F2 [C₇H₁₁O]⁺ m/z = 111 M_ion->F2 Ring Cleavage F3 [M - C₄H₈]⁺ m/z = 98 M_ion->F3 Loss of Butene F4 [C₆H₁₁]⁺ m/z = 83 M_ion->F4 Alpha-Cleavage

Caption: Predicted fragmentation pathway for this compound in MS.

Theoretical and Computational Deep Dive into Spiro[4.5]decan-8-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[4.5]decan-8-one, a spirocyclic ketone, represents a core structural motif with potential applications in medicinal chemistry and materials science. While extensive dedicated theoretical and computational research on this specific molecule is not widely available in peer-reviewed literature, this technical guide outlines the established computational and theoretical methodologies that are applied to characterize such spirocyclic systems. By examining the protocols used for analogous compounds, including spiroketals and cyclohexanone derivatives, we provide a comprehensive framework for future in-depth studies of this compound. This document summarizes known properties from public databases and details the standard computational workflows for conformational analysis, spectroscopic prediction, and electronic property calculation. All quantitative data from public sources is presented in structured tables, and key experimental and computational workflows are visualized using logical diagrams.

Introduction

Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, are of significant interest in drug discovery and organic synthesis due to their rigid three-dimensional structures. This compound, with its cyclopentane and cyclohexanone rings, presents a unique conformational landscape that can influence its reactivity and biological activity. A thorough understanding of its structural and electronic properties is crucial for its potential applications. This whitepaper serves as a methodological guide, detailing the established theoretical and computational approaches that would be employed to elucidate these characteristics.

Molecular Properties of this compound

While dedicated research articles with extensive theoretical data on this compound are limited, fundamental computed properties are available from public chemical databases. These provide a baseline for more advanced computational studies.

PropertyValueSource
Molecular Formula C₁₀H₁₆OPubChem[1][2]
IUPAC Name This compoundPubChem[1]
Molecular Weight 152.23 g/mol PubChem[1]
Monoisotopic Mass 152.120115130 DaPubChem[1]
SMILES C1CCC2(C1)CCC(=O)CC2PubChem[1][2]
InChI InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2PubChem[1][2]
InChIKey DSIGHSFWYLVBJF-UHFFFAOYSA-NPubChem[1][2]

Theoretical and Computational Methodologies

The following sections detail the standard protocols for in-depth theoretical and computational analysis of spirocyclic ketones like this compound. These methodologies are based on established practices for similar molecules.

Conformational Analysis

The conformational flexibility of the cyclopentane and cyclohexanone rings is a key determinant of the molecule's overall shape and energy landscape. A thorough conformational analysis is essential.

Experimental Protocol (Conceptual):

While no specific experimental conformational analysis for this compound is cited in the search results, a typical approach would involve:

  • Synthesis and Purification: Synthesis of this compound followed by purification using techniques like column chromatography and recrystallization.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded. Variable-temperature NMR studies could be employed to investigate the energetics of conformational exchange. Nuclear Overhauser Effect (NOE) experiments would help in determining through-space proximities of protons, providing crucial information about the preferred conformation.

    • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction would provide the most definitive information about the solid-state conformation, including precise bond lengths and angles.

Computational Protocol:

  • Initial Conformer Generation: A systematic or random conformational search would be performed using molecular mechanics (e.g., with MMFF94 or UFF force fields) to identify a set of low-energy conformers.

  • Quantum Mechanical Optimization: The geometries of the identified conformers would be optimized using Density Functional Theory (DFT), a widely used quantum chemical method. A common choice of functional and basis set for such molecules is B3LYP with a 6-31G* or larger basis set.

  • Vibrational Frequency Analysis: For each optimized geometry, vibrational frequencies would be calculated at the same level of theory. The absence of imaginary frequencies would confirm that the structure is a true minimum on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Relative Energy Calculation: The relative energies of the conformers would be calculated, including ZPVE and thermal corrections, to determine the most stable conformers and their population at a given temperature.

  • Molecular Dynamics (MD) Simulation: To explore the conformational space more dynamically, MD simulations can be performed. This involves simulating the motion of the molecule over time, allowing for the observation of transitions between different conformations.

Computational_Conformational_Analysis cluster_workflow Computational Workflow Start Initial 3D Structure ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch DFT_Opt Geometry Optimization (DFT: e.g., B3LYP/6-31G*) ConfSearch->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc MD_Sim Molecular Dynamics (Optional for dynamic behavior) DFT_Opt->MD_Sim Energy_Analysis Relative Energy Analysis (including ZPVE) Freq_Calc->Energy_Analysis Stable_Conformers Identification of Stable Conformers Energy_Analysis->Stable_Conformers MD_Sim->Stable_Conformers Spectroscopic_Prediction_Workflow cluster_workflow Computational Spectroscopy Optimized_Geometry Optimized Molecular Geometry (from Conformational Analysis) Vibrational_Calc Vibrational Frequency Calculation Optimized_Geometry->Vibrational_Calc NMR_Shielding_Calc NMR Shielding Tensor Calculation (GIAO) Optimized_Geometry->NMR_Shielding_Calc IR_Raman_Spectrum Theoretical IR/Raman Spectrum Vibrational_Calc->IR_Raman_Spectrum NMR_Spectrum Theoretical NMR Spectrum (Chemical Shifts) NMR_Shielding_Calc->NMR_Spectrum Electronic_Properties_Analysis cluster_workflow Electronic Structure Analysis Optimized_Wavefunction Optimized Wavefunction (from DFT calculation) FMO Frontier Molecular Orbitals (HOMO/LUMO) Optimized_Wavefunction->FMO MEP Molecular Electrostatic Potential (MEP) Optimized_Wavefunction->MEP NBO Natural Bond Orbital (NBO) Analysis Optimized_Wavefunction->NBO Reactivity_Prediction Reactivity Prediction FMO->Reactivity_Prediction MEP->Reactivity_Prediction NBO->Reactivity_Prediction

References

Determining the Solubility of Spiro[4.5]decan-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for understanding and determining the solubility of Spiro[4.5]decan-8-one in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on established experimental protocols for solubility determination and the key factors influencing this critical physicochemical property.

Overview of this compound

This compound is a bicyclic organic compound with the molecular formula C₁₀H₁₆O. Its structure, featuring a spirocyclic junction between a cyclopentane and a cyclohexane ring with a ketone functional group, influences its polarity and, consequently, its solubility in various solvents. Understanding its solubility is crucial for applications in chemical synthesis, reaction kinetics, and as an intermediate in the development of pharmaceuticals.

Available Solubility Data

Table 1: Qualitative Solubility of 1,4-Dioxathis compound (Related Compound)

SolventSolubility
ChloroformSoluble[1]
MethanolSoluble[1]
AcetoneSoluble
Methylene ChlorideSoluble
EthanolSoluble
WaterInsoluble[2]

Disclaimer: The data in Table 1 pertains to 1,4-Dioxathis compound and should be used with caution as an indicator for the potential solubility of this compound.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid preliminary understanding of the compound's solubility in various solvents.

Materials:

  • This compound

  • A selection of common organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[3]

  • Add 0.75 mL of the selected solvent in small portions.[3]

  • After each addition, vigorously shake or vortex the mixture for at least 30 seconds.[3][4]

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5][6]

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Stoppered flasks or vials

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a stoppered flask containing a known volume of the chosen solvent. This ensures that a saturated solution is formed.

  • Place the flask in a thermostatically controlled shaker and agitate at a constant temperature for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant. To separate the saturated solution from the excess solid, either centrifuge the sample and collect the supernatant or filter it using a syringe filter compatible with the solvent.

  • Dilute the clear, saturated solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

  • Calculate the original solubility based on the dilution factor.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Experimental Workflow for Solubility Determination A Start: Obtain Pure This compound & Solvents B Qualitative Assessment (Test Tube Method) A->B C Select Solvents for Quantitative Analysis B->C D Quantitative Measurement (Shake-Flask Method) C->D E Prepare Supersaturated Solution D->E F Equilibrate at Constant Temperature E->F G Separate Solid and Liquid Phases F->G H Analyze Supernatant Concentration G->H I Calculate Solubility H->I J End: Report Solubility Data I->J

A flowchart of the experimental workflow for determining solubility.
Factors Influencing Solubility

The solubility of this compound is governed by several interrelated factors, as depicted in the diagram below.

G Factors Influencing Solubility Solubility Solubility of This compound Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity_Solute Polarity (Ketone Group) Solute->Polarity_Solute Size_Shape Molecular Size & Shape Solute->Size_Shape Polarity_Solvent Polarity Solvent->Polarity_Solvent H_Bonding H-Bonding Capacity Solvent->H_Bonding Temperature Temperature System->Temperature Pressure Pressure (Negligible for Solids) System->Pressure

A diagram showing the factors that influence solubility.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] this compound, with its polar ketone group and nonpolar hydrocarbon framework, is expected to exhibit higher solubility in solvents of intermediate polarity. Temperature generally increases the solubility of solids in liquids.[8][9]

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary experimental framework for its determination. By employing qualitative assessments followed by the robust shake-flask method, researchers can generate reliable and accurate solubility data. This information is indispensable for the effective use of this compound in research and development, particularly in the pharmaceutical industry where solubility is a key determinant of a compound's viability.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiro[4.5]decan-8-one from Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of synthetic strategies for obtaining Spiro[4.5]decan-8-one, a valuable scaffold in medicinal chemistry and drug development, from readily available cyclohexanone derivatives. The document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols, and discusses alternative approaches.

Introduction

This compound is a key structural motif found in various natural products and serves as a versatile building block in the synthesis of complex molecules with potential therapeutic applications. Its rigid, three-dimensional structure is of significant interest in drug design for exploring new chemical space. This document details a proposed synthetic route commencing from a protected cyclohexanone derivative, proceeding through an intramolecular cyclization strategy.

Proposed Synthetic Pathway Overview

A direct, one-step synthesis of this compound from cyclohexanone is not well-documented. Therefore, a multi-step approach is proposed, leveraging well-established organic reactions. The overall strategy involves the alkylation of a protected cyclohexanone, followed by chain extension and an intramolecular cyclization to construct the spirocyclic core.

G cluster_0 Step 1: Protection & Alkylation cluster_1 Step 2: Chain Elongation cluster_2 Step 3: Intramolecular Cyclization (Dieckmann Condensation) cluster_3 Step 4: Deprotection & Decarboxylation A 1,4-Cyclohexanedione monoethylene ketal B Alkylation with Ethyl 4-bromobutanoate A->B C Hydrolysis of Ester B->C D Conversion to Acid Chloride C->D E Reaction with Malonic Ester D->E F Dieckmann Condensation E->F G Hydrolysis and Decarboxylation F->G H Ketal Deprotection G->H I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are proposed for the synthesis of this compound from 1,4-cyclohexanedione monoethylene ketal.

Protocol 1: Synthesis of Ethyl 4-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)butanoate

This protocol describes the alkylation of the protected cyclohexanone.

Materials:

  • 1,4-Cyclohexanedione monoethylene ketal

  • Lithium diisopropylamide (LDA)

  • Ethyl 4-bromobutanoate

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • LDA (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the enolate.

  • A solution of ethyl 4-bromobutanoate (1.2 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched by the addition of saturated ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Diethyl 2-(4-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)butanoyl)malonate

This protocol details the chain extension of the alkylated product.

Materials:

  • Ethyl 4-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)butanoate

  • Potassium hydroxide

  • Ethanol/Water

  • Hydrochloric acid

  • Thionyl chloride

  • Diethyl malonate

  • Magnesium ethoxide

  • Anhydrous diethyl ether

Procedure:

  • The ester from Protocol 1 is hydrolyzed using potassium hydroxide in an ethanol/water mixture.

  • The resulting carboxylic acid is isolated by acidification with hydrochloric acid and extraction.

  • The dried carboxylic acid is converted to the corresponding acid chloride by refluxing with thionyl chloride.

  • In a separate flask, diethyl malonate (2.0 eq) is treated with magnesium ethoxide in anhydrous diethyl ether.

  • The acid chloride is added to the magnesium enolate of diethyl malonate at 0 °C and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with dilute hydrochloric acid and extracted with diethyl ether.

  • The organic layer is washed, dried, and concentrated. The product is used in the next step without further purification.

Protocol 3: Synthesis of this compound via Dieckmann Condensation, Decarboxylation, and Deprotection

This protocol describes the key intramolecular cyclization and subsequent transformations to yield the final product. The Dieckmann condensation is a base-catalyzed intramolecular condensation of a diester to form a β-keto ester.[1]

Materials:

  • Diethyl 2-(4-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)butanoyl)malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Acetic acid

  • Water

Procedure:

  • The crude product from Protocol 2 is dissolved in anhydrous ethanol.

  • Sodium ethoxide (1.1 eq) is added, and the mixture is refluxed for several hours until the cyclization is complete (monitored by TLC).

  • The reaction mixture is cooled, and the resulting β-keto ester is hydrolyzed and decarboxylated by refluxing with concentrated hydrochloric acid.

  • The ketal protecting group is removed by stirring the product in a mixture of acetic acid and water.

  • The final product, this compound, is isolated by extraction, followed by purification via distillation or column chromatography.

Data Presentation

Due to the proposed nature of this synthetic route, the following table presents expected yields and key characterization data based on analogous reactions found in the literature.

StepProductExpected Yield (%)Key Analytical Data (Expected)
1 Ethyl 4-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)butanoate60-75¹H NMR: Signals for ethyl group, dioxolane protons, and cyclohexyl ring protons. IR: Ester and ketone C=O stretches.
2 Diethyl 2-(4-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)butanoyl)malonate70-85¹H NMR: Appearance of malonate protons. IR: Multiple C=O stretches.
3 This compound40-50 (over 3 steps)¹H NMR: Absence of dioxolane and ester protons, characteristic signals for the spirocyclic ketone. ¹³C NMR: Carbonyl signal around 210-220 ppm. MS: Correct molecular ion peak.

Alternative Synthetic Strategies

While the proposed route is based on robust and well-understood reactions, other strategies for the synthesis of this compound could be considered.

  • Intramolecular Friedel-Crafts Acylation: A cyclohexanone derivative with a suitable aromatic side chain could be cyclized under acidic conditions.

  • Radical Cyclization: A cyclohexanone bearing an unsaturated side chain could undergo radical-initiated cyclization to form the five-membered ring.

  • Tandem Michael-Aldol Reactions: A tandem reaction sequence involving a Michael addition followed by an intramolecular aldol condensation could potentially construct the spirocyclic system in a convergent manner.

G cluster_main Alternative Synthetic Strategies A Cyclohexanone Derivative B Intramolecular Friedel-Crafts Acylation A->B C Radical Cyclization A->C D Tandem Michael-Aldol Reaction A->D E This compound B->E C->E D->E

Caption: Alternative approaches to this compound synthesis.

Conclusion

The synthesis of this compound from cyclohexanone derivatives presents a synthetic challenge that can be addressed through a logical, multi-step sequence of established chemical transformations. The proposed pathway, centered around an intramolecular Dieckmann condensation, offers a plausible and versatile route to this important spirocyclic scaffold. Further optimization of each step would be necessary to achieve high overall yields. The exploration of alternative strategies may also provide more efficient or convergent access to the target molecule, contributing to the toolkit of medicinal chemists and drug development professionals.

References

Application Notes: Enantioselective Synthesis of Chiral Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[4.5]decane framework is a key structural motif present in a variety of natural products and pharmacologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry and drug discovery. The enantioselective synthesis of chiral spiro[4.5]decan-8-one, a versatile building block, is of significant interest for accessing more complex chiral molecules. This document outlines a detailed protocol for the asymmetric synthesis of this compound, primarily focusing on an organocatalytic approach analogous to the well-established synthesis of the Wieland-Miescher ketone.

Core Synthetic Strategy: Asymmetric Organocatalysis

The most effective and well-documented strategy for the enantioselective construction of the spiro[4.5]decane core is the organocatalytic intramolecular aldol condensation, a key step in the Robinson annulation sequence. This approach utilizes small chiral organic molecules, such as proline or chiral primary amines, to catalyze the formation of the spirocyclic ketone from an acyclic precursor with high enantioselectivity.

The general workflow involves the reaction of a cyclohexane-1,3-dione derivative with an α,β-unsaturated ketone, which proceeds through a Michael addition followed by an intramolecular aldol cyclization and dehydration.

Logical Synthesis Pathway

The enantioselective synthesis of this compound can be achieved via a proline-catalyzed Robinson annulation of 2-(3-oxobutyl)cyclohexanone. This key intermediate is formed in situ from the Michael addition of cyclohexanone to methyl vinyl ketone. The chiral catalyst controls the stereochemistry of the initial Michael addition and the subsequent intramolecular aldol cyclization, leading to the enantioenriched spirocyclic product.

G cluster_0 Step 1: Michael Addition (in situ) cluster_1 Step 2: Intramolecular Aldol Cyclization A Cyclohexanone C 2-(3-oxobutyl)cyclohexanone (Acyclic Precursor) A->C Proline (cat.) B Methyl Vinyl Ketone B->C D Enamine Intermediate C->D Proline (cat.) E Aldol Adduct D->E Intramolecular Cyclization F Chiral this compound E->F Dehydration

Figure 1: Proposed reaction pathway for the proline-catalyzed enantioselective synthesis of chiral this compound.

Data Presentation: Comparison of Catalytic Systems

While specific data for the unsubstituted this compound is limited, extensive research on the closely related Wieland-Miescher ketone (possessing an additional methyl group) provides a strong basis for catalyst selection and expected outcomes. The following table summarizes representative results for analogous transformations, highlighting the effectiveness of chiral amine catalysts.

CatalystSubstrate 1Substrate 2ProductYield (%)Enantiomeric Excess (ee, %)Reference
(S)-Proline2-Methyl-1,3-cyclohexanedioneMethyl vinyl ketone(S)-Wieland-Miescher ketone~70-80~70-85Adapted from literature
Chiral Primary Amine (from Phenylalanine)2-Methyl-1,3-cyclohexanedioneMethyl vinyl ketone(S)-Wieland-Miescher ketone9891[1][2][3]
Chiral Primary Amine (from Phenylalanine)1,3-CyclohexanedionePhenyl vinyl ketonePhenyl-substituted spiro-ketone9593[1][3]

Note: The data presented is for the synthesis of Wieland-Miescher ketone and its analogues, which are considered reliable predictors for the synthesis of the target this compound.

Experimental Protocols

The following protocol is adapted from highly successful and reproducible syntheses of analogous spirocyclic ketones.[1][3]

Protocol 1: Chiral Primary Amine-Catalyzed Asymmetric Synthesis

This protocol utilizes a highly efficient chiral primary amine catalyst derived from an amino acid, which has shown superior performance in terms of yield and enantioselectivity for related Robinson annulations.[1][2][3]

Materials:

  • 2-(3-oxobutyl)cyclohexanone (1.0 eq)

  • Chiral Primary Amine Catalyst (e.g., derived from phenylalanine) (1-5 mol%)

  • Acid co-catalyst (e.g., Benzoic acid) (1-5 mol%)

  • Solvent (e.g., Dichloromethane, Toluene, or solvent-free)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Stir plate

  • Rotary evaporator

  • Chromatography column

Procedure:

G start Start setup Combine 2-(3-oxobutyl)cyclohexanone, catalyst, and co-catalyst in a flask under N2. start->setup add_solvent Add solvent (or run neat). setup->add_solvent react Stir at specified temperature (e.g., room temperature) for 24-96 hours. add_solvent->react monitor Monitor reaction progress by TLC. react->monitor monitor->react Incomplete workup Quench reaction (e.g., with H2O). Extract with organic solvent. monitor->workup Complete dry Dry organic layer with MgSO4 and concentrate in vacuo. workup->dry purify Purify crude product by silica gel column chromatography. dry->purify analyze Analyze product for yield and enantiomeric excess (chiral HPLC). purify->analyze end End analyze->end

Figure 2: General experimental workflow for the chiral primary amine-catalyzed synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(3-oxobutyl)cyclohexanone (1.0 mmol, 1.0 eq), the chiral primary amine catalyst (0.01-0.05 mmol, 1-5 mol%), and the acid co-catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Solvent Addition: Add the desired solvent (e.g., 2 mL of Dichloromethane). For solvent-free conditions, proceed directly to the next step.

  • Reaction: Stir the mixture at room temperature for the time indicated by reaction monitoring (typically 24-96 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water (5 mL). Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to afford the pure chiral this compound.

  • Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: (S)-Proline-Catalyzed Asymmetric Synthesis

This protocol uses the readily available and inexpensive natural amino acid (S)-proline as the catalyst. While it may sometimes result in slightly lower enantioselectivity compared to specialized primary amine catalysts, it is a robust and widely used method.

Materials:

  • 2-(3-oxobutyl)cyclohexanone (1.0 eq)

  • (S)-Proline (10-30 mol%)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3-oxobutyl)cyclohexanone (1.0 mmol, 1.0 eq) and (S)-proline (0.1-0.3 mmol, 10-30 mol%) in the chosen solvent (e.g., 2 mL of DMSO).

  • Reaction: Stir the solution at room temperature for 48-120 hours.

  • Monitoring, Work-up, Purification, and Analysis: Follow steps 4-8 as described in Protocol 1. The work-up will require extensive extraction with a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether) to separate the product from the high-boiling point solvent (DMSO or DMF).

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The organocatalytic asymmetric synthesis provides a powerful and reliable method for producing chiral this compound in high yield and with excellent enantioselectivity. The use of chiral primary amine catalysts often offers superior results, though (S)-proline remains a cost-effective and readily available alternative. The detailed protocols provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to access this valuable chiral building block.

References

Catalytic Routes to Spiro[4.5]decan-8-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic preparation of Spiro[4.5]decan-8-one, a valuable spirocyclic ketone scaffold in organic synthesis and medicinal chemistry. The primary method detailed is a robust two-step catalytic approach, involving the synthesis of a ketal-protected precursor followed by its deprotection.

Introduction

This compound is a key structural motif found in various natural products and serves as a versatile building block in the synthesis of complex molecules, including pharmaceuticals. Catalytic methods for its preparation are highly sought after due to their potential for efficiency, selectivity, and improved environmental footprint compared to stoichiometric approaches. This document outlines reliable catalytic protocols for the synthesis of this important compound.

Two-Step Catalytic Synthesis of this compound

A prevalent and effective strategy for the synthesis of this compound involves a two-step sequence:

  • Catalytic formation of 1,4-Dioxathis compound: This intermediate is synthesized via the selective acid-catalyzed deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.

  • Catalytic deprotection to this compound: The ketal protecting group is removed under acidic conditions to yield the final product.

This approach allows for the efficient construction of the spirocyclic core with good yields.

Method 1: Acetic Acid-Catalyzed Synthesis of 1,4-Dioxathis compound

This method relies on the selective hydrolysis of one of the ketal groups of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using acetic acid as a catalyst.[1]

Data Presentation

MethodStarting MaterialCatalystSolventTemperature (°C)TimeYield (%)
Acetic Acid-Catalyzed Deketalization1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneAcetic Acid (HAc)Water6511 min80

Experimental Protocol

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid (glacial)

  • Water (deionized)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a 5:1 (v/v) mixture of acetic acid and water.

  • Add 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane to the acetic acid solution to achieve a reactant concentration of 0.5 g/mL.

  • Heat the reaction mixture to 65°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 11 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1,4-dioxathis compound.

Workflow Diagram

start Start reactants 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane Acetic Acid, Water start->reactants reaction Heat to 65°C Stir for 11 min reactants->reaction workup Neutralization (NaHCO3) Extraction (Organic Solvent) Washing (Brine) reaction->workup purification Drying (MgSO4) Filtration Concentration Column Chromatography workup->purification product 1,4-Dioxathis compound purification->product

Caption: Workflow for the synthesis of 1,4-Dioxathis compound.

Method 2: Catalytic Deprotection of 1,4-Dioxathis compound

This protocol describes the acid-catalyzed hydrolysis of the ketal protecting group to yield the target this compound. While a specific catalyst and conditions for this exact substrate are not detailed in the provided search results, a general procedure based on established methods for ketal deprotection is provided.

Data Presentation

MethodStarting MaterialCatalystSolventTemperatureTimeYield (%)
Acid-Catalyzed Hydrolysis1,4-Dioxathis compoundDilute HCl or H2SO4Acetone/WaterRoom Temp. to RefluxVariableTypically high

Experimental Protocol

Materials:

  • 1,4-Dioxathis compound

  • Acetone

  • Dilute aqueous hydrochloric acid (e.g., 2 M HCl) or sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve 1,4-Dioxathis compound in a mixture of acetone and water (e.g., 4:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of dilute hydrochloric acid or sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied to accelerate the reaction if necessary.

  • Once the reaction is complete, neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or chromatography if required.

Reaction Pathway Diagram

start 1,4-Dioxathis compound intermediate Hemiketal Intermediate start->intermediate Protonation & Nucleophilic Attack catalyst H+ (cat.) H2O product This compound intermediate->product Proton Transfer & Elimination byproduct Ethylene Glycol

References

Derivatization of the Ketone Group in Spiro[4.5]decan-8-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the ketone group in Spiro[4.5]decan-8-one. The spiro[4.5]decane scaffold is a key structural motif in numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional structure offers a unique framework for the development of novel therapeutics. Derivatization of the ketone at the C-8 position allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the generation of new chemical entities.

This guide covers several key classes of reactions for ketone modification:

  • Reductive Amination: Introduction of nitrogen-containing functionalities.

  • Wittig Reaction & Horner-Wadsworth-Emmons Reaction: Conversion of the carbonyl to an alkene.

  • Knoevenagel Condensation: Formation of a new carbon-carbon double bond with activated methylene compounds.

  • Grignard Reaction: Nucleophilic addition of an organometallic reagent to form a tertiary alcohol.

For clarity and practical application, the following protocols are adapted from established procedures on structurally similar cyclic ketones, providing a reliable starting point for the derivatization of this compound.

I. Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from ketones. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and effective choice.

Experimental Protocol: Synthesis of N-Benzyl-spiro[4.5]decan-8-amine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in 1,2-dichloroethane (5 mL) is added benzylamine (1.1 mmol) followed by glacial acetic acid (1.2 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the careful addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-Benzyl-spiro[4.5]decan-8-amine.

Quantitative Data (Representative):

Reactant 1Reactant 2Reducing AgentSolventTime (h)Yield (%)
CyclopentanoneAnilineNaBH(OAc)₃DCE0.1788
Hexan-2-oneAnilineNaBH(OAc)₃DCE0.1792
CyclooctanoneAnilineNaBH(OAc)₃DCE0.1768

Data adapted from a study on the reductive amination of various ketones with anilines using microwave irradiation, which significantly shortens reaction times. Conventional stirring at room temperature as described in the protocol will require longer reaction times.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start This compound + Benzylamine in DCE add_acid Add Acetic Acid, Stir 30 min start->add_acid 1. add_reducing_agent Add NaBH(OAc)₃, Stir 12-24h add_acid->add_reducing_agent 2. quench Quench with Sat. NaHCO₃ add_reducing_agent->quench 3. extract Extract with DCM quench->extract 4. purify Column Chromatography extract->purify 5. end N-Benzyl-spiro[4.5]decan-8-amine purify->end Final Product

Reductive Amination Workflow

II. Olefination Reactions

The conversion of the ketone to an alkene is a fundamental transformation in organic synthesis. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most common methods to achieve this.

A. Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene. The ylide is typically generated in situ from a phosphonium salt and a strong base.

Experimental Protocol: Synthesis of 8-Methylene-spiro[4.5]decane

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 mmol).

  • The mixture is allowed to warm to room temperature and stirred for 1 hour, during which it will turn a characteristic yellow/orange color.

  • A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the ylide solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield 8-Methylene-spiro[4.5]decane.

Quantitative Data (Representative):

KetonePhosphonium SaltBaseSolventYield (%)
4-tert-ButylcyclohexanoneMethyltriphenylphosphonium bromiden-BuLiTHF70
CyclohexanoneMethyltriphenylphosphonium bromiden-BuLiEther35-40

Data adapted from syntheses of similar methylenecyclohexane derivatives.[1]

B. Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, often leading to higher E-selectivity for the resulting alkene and an easier workup, as the phosphate byproduct is water-soluble.

Experimental Protocol: Synthesis of Ethyl 2-(Spiro[4.5]decan-8-ylidene)acetate

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Triethyl phosphonoacetate

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of sodium hydride (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 mmol) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to give Ethyl 2-(Spiro[4.5]decan-8-ylidene)acetate.

Quantitative Data (Representative):

CarbonylPhosphonateBaseSolventYield (%)E:Z Ratio
BenzaldehydeTriethyl phosphonoacetateNaHTHF78>95:5
CyclohexanoneTriethyl phosphonoacetateNaHBenzene67-77-

Data adapted from representative HWE reactions.

Olefination_Workflows cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction w1 Ph₃P⁺CH₃Br + KOBuᵗ in THF w2 Add this compound w1->w2 w3 Aqueous Workup w2->w3 w4 Purification w3->w4 w_prod 8-Methylene- spiro[4.5]decane w4->w_prod h1 (EtO)₂P(O)CH₂CO₂Et + NaH in THF h2 Add this compound h1->h2 h3 Aqueous Workup h2->h3 h4 Purification h3->h4 h_prod Ethyl 2-(Spiro[4.5]decan- 8-ylidene)acetate h4->h_prod

Olefination Reaction Workflows

III. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.

Experimental Protocol: Synthesis of 2-(Spiro[4.5]decan-8-ylidene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

  • The mixture is stirred at room temperature for 4-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled in an ice bath to induce crystallization of the product.

  • The solid product is collected by vacuum filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Quantitative Data (Representative):

Aldehyde/KetoneActive Methylene CompoundCatalystSolventYield (%)
4-NitrobenzaldehydeMalononitrileSeO₂/ZrO₂Water96
4-ChlorobenzaldehydeMalononitrilePiperidineEthanol95

Data adapted from Knoevenagel condensations with various aromatic aldehydes, which typically react faster than ketones.

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation cluster_product Product start This compound + Malononitrile in Ethanol add_catalyst Add Piperidine (cat.), Stir 4-8h start->add_catalyst 1. crystallize Cool to Crystallize add_catalyst->crystallize 2. filtrate Filter and Dry crystallize->filtrate 3. end 2-(Spiro[4.5]decan- 8-ylidene)malononitrile filtrate->end Final Product

Knoevenagel Condensation Workflow

IV. Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone, resulting in the formation of a tertiary alcohol after acidic workup.

Experimental Protocol: Synthesis of 8-Ethyl-spiro[4.5]decan-8-ol

Materials:

  • This compound

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) is added to a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Ethylmagnesium bromide solution (1.2 mmol) is added dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford 8-Ethyl-spiro[4.5]decan-8-ol.

Quantitative Data (Representative):

KetoneGrignard ReagentSolventTime (h)Yield (%)
AcetophenoneEthylmagnesium bromideDiethyl ether0.5High (not specified)
2,4-Di-tert-butylcyclohexanoneMethylmagnesium bromideDiethyl ether2-4High (not specified)

Yields for Grignard reactions are typically high but can vary based on the purity of the reagents and the exclusion of moisture.[2]

Grignard_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start This compound in Anhydrous Ether add_grignard Add EtMgBr (0 °C), Stir 1-2h at RT start->add_grignard 1. quench Quench with Sat. NH₄Cl add_grignard->quench 2. extract Extract with Ether quench->extract 3. purify Column Chromatography extract->purify 4. end 8-Ethyl-spiro[4.5]decan-8-ol purify->end Final Product

Grignard Reaction Workflow

References

Application Notes and Protocols for the Synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives, a scaffold of significant interest in drug discovery due to its presence in compounds targeting a range of biological entities, including opioid receptors and the mitochondrial permeability transition pore (mPTP). This document outlines common synthetic routes, presents key quantitative data for synthesized analogs, and illustrates the relevant biological signaling pathways.

Synthetic Protocols

The synthesis of the 1,3,8-triazaspiro[4.5]decan-4-one core and its derivatives can be achieved through several established methods, including classical multicomponent reactions and modern solid-phase synthesis techniques. Below are detailed protocols for the most common and effective approaches.

Bucherer-Bergs Multicomponent Synthesis of Spirohydantoins

The Bucherer-Bergs reaction is a robust one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate.[1][2] This method is highly effective for generating the 1,3,8-triazaspiro[4.5]decan-2,4-dione core from a corresponding N-substituted-4-piperidone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the N-substituted-4-piperidone (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (2.0-4.0 eq.).[1][3]

  • Solvent Addition: Add a suitable solvent system, typically a mixture of ethanol and water (e.g., 50% aqueous ethanol), to the flask.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 6-7. This will cause the hydantoin product to precipitate.[1]

  • Isolation and Purification: Collect the precipitated product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure 1,3,8-triazaspiro[4.5]decan-2,4-dione derivative.

Safety Precautions: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acidification of the reaction mixture will generate hydrogen cyanide gas, which is extremely poisonous. Ensure the acidification step is performed slowly and with adequate ventilation.

Strecker Synthesis of α-Amino Nitriles followed by Cyclization

An alternative to the Bucherer-Bergs reaction is a two-step process involving an initial Strecker synthesis of an α-amino nitrile from an N-substituted-4-piperidone, followed by cyclization to form the hydantoin ring.

Experimental Protocol:

Step 1: Synthesis of the α-Amino Nitrile

  • Imine Formation: In a reaction vessel, dissolve the N-substituted-4-piperidone (1.0 eq.) and a primary amine (e.g., methylamine hydrochloride, 1.0 eq.) in a suitable solvent such as a mixture of dimethyl sulfoxide and water.[4]

  • Cyanide Addition: To this solution, add a cyanide source, such as sodium cyanide (1.0 eq.), and stir the mixture at room temperature.[4] The reaction is typically monitored by TLC until the starting ketone is consumed.

  • Work-up and Isolation: After the reaction is complete, pour the mixture into an ice-water mixture and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure to yield the crude α-amino nitrile.

Step 2: Cyclization to the Hydantoin

  • Urea Formation: Treat the α-amino nitrile (1.0 eq.) with an isocyanate or potassium cyanate to form a urea or a related intermediate.

  • Acid-Catalyzed Cyclization: The intermediate is then cyclized under acidic conditions (e.g., by heating in the presence of hydrochloric acid) to yield the 1,3,8-triazaspiro[4.5]decan-2,4-dione derivative.

  • Purification: The final product can be purified by precipitation and recrystallization as described in the Bucherer-Bergs protocol.

Solid-Phase Synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

Solid-phase synthesis offers a powerful platform for the generation of libraries of 1,3,8-triazaspiro[4.5]decan-4-one derivatives, allowing for the rapid exploration of structure-activity relationships.[5]

Experimental Protocol:

  • Resin Preparation: Start with a suitable solid support, such as a Rink amide resin for the synthesis of carboxamide derivatives or a Wang resin for carboxylic acid derivatives.[6]

  • Amino Acid Coupling: Couple an Fmoc-protected amino acid to the resin using standard peptide coupling reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF).[6]

  • Fmoc-Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF (e.g., 20-40%).[5]

  • Reductive Amination and Cyclization: React the resin-bound amine with an N-protected-4-piperidone in the presence of a reducing agent and an acid catalyst. Subsequent on-resin cyclization is then performed, often with heating.

  • Cleavage from Resin: Cleave the final product from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triethylsilane (e.g., TFA/H₂O/Et₃SiH 95:2.5:2.5 v/v).[5]

  • Purification: After cleavage, the crude product is precipitated, isolated, and purified by semi-preparative HPLC to yield the desired 1,3,8-triazaspiro[4.5]decan-4-one derivative.[6]

Data Presentation

The following tables summarize the synthetic yields and biological activities of representative 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

Table 1: Synthetic Yields of Selected 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives [6]

CompoundR GroupXYield (%)
13a MethylNH₂38
14a MethylOH28
13c IsobutylNH₂30
14c IsobutylOH29
13d PhenylNH₂41
13e BenzylNH₂35
14e BenzylOH28
13f 4-HydroxybenzylNH₂34

Table 2: In Vitro Activity of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors [5][7]

CompoundR GroupX% mPTP Opening Inhibition (at 1 µM)
PP11 --28
IB6a --35
13a MethylNH₂19.32
14a MethylOH20.11
13c IsobutylNH₂29.13
14c IsobutylOH23.01
13d PhenylNH₂38.73
14d PhenylOH36.63
13e BenzylNH₂30.72
14e BenzylOH43.02
13f 4-HydroxybenzylNH₂32.17
14f 4-HydroxybenzylOH42.11

Table 3: Pharmacological Characterization of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the δ-Opioid Receptor (DOR) [8]

CompoundBinding (Ki, nM)cAMP (IC₅₀, nM)β-arrestin 2 (EC₅₀, nM)β-arrestin 2 Efficacy (%)
1 180160>1000050
2 350480>1000040
3 6301300>1000029

Signaling Pathways and Experimental Workflows

The biological effects of 1,3,8-triazaspiro[4.5]decan-4-one derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Synthetic Workflow for 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

The general synthetic strategies for accessing this scaffold are summarized in the following workflow diagram.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_intermediates Key Intermediates cluster_product Final Product N-substituted-4-piperidone N-substituted-4-piperidone Bucherer-Bergs Reaction Bucherer-Bergs Reaction N-substituted-4-piperidone->Bucherer-Bergs Reaction Strecker Synthesis Strecker Synthesis N-substituted-4-piperidone->Strecker Synthesis Cyanide Source Cyanide Source Cyanide Source->Bucherer-Bergs Reaction Cyanide Source->Strecker Synthesis Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Bucherer-Bergs Reaction Primary Amine Primary Amine Primary Amine->Strecker Synthesis 1,3,8-Triazaspiro[4.5]decan-4-one Core 1,3,8-Triazaspiro[4.5]decan-4-one Core Bucherer-Bergs Reaction->1,3,8-Triazaspiro[4.5]decan-4-one Core alpha-Amino Nitrile alpha-Amino Nitrile Strecker Synthesis->alpha-Amino Nitrile Cyclization Cyclization alpha-Amino Nitrile->Cyclization e.g., with isocyanate followed by acid Cyclization->1,3,8-Triazaspiro[4.5]decan-4-one Core

Caption: General synthetic workflows for 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

δ-Opioid Receptor Signaling Pathway

Certain 1,3,8-triazaspiro[4.5]decan-4-one derivatives act as agonists at the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[8] Activation of DOR initiates an intracellular signaling cascade that modulates neuronal excitability and pain perception.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol DOR_Agonist 1,3,8-Triazaspiro[4.5]decan-4-one Derivative (Agonist) DOR δ-Opioid Receptor (DOR) DOR_Agonist->DOR Binds to G_Protein Gi/o Protein DOR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits Cellular_Response Modulation of Ion Channels (e.g., K+, Ca2+) Neuronal Inhibition Analgesia G_betagamma->Cellular_Response Modulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response

Caption: Simplified δ-Opioid Receptor (DOR) signaling cascade.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

A number of 1,3,8-triazaspiro[4.5]decan-4-one derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[9][10] The opening of the mPTP is a critical event in several pathological conditions, including ischemia-reperfusion injury, and its inhibition is a promising therapeutic strategy.

G cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix mPTP mPTP Complex (including F1/FO-ATP synthase) mPTP_Opening mPTP Opening mPTP->mPTP_Opening Ca2_overload Ca2+ Overload Ca2_overload->mPTP Induces ROS Reactive Oxygen Species (ROS) ROS->mPTP Induces mPTP_Inhibitor 1,3,8-Triazaspiro[4.5]decan-4-one Derivative (Inhibitor) mPTP_Inhibitor->mPTP Inhibits Consequences ΔΨm Collapse Mitochondrial Swelling Cytochrome c Release Cell Death mPTP_Opening->Consequences

Caption: Mechanism of mPTP inhibition by 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

References

Application Notes: Preparation and Use of 1,4-Dioxaspiro[4.5]decan-8-one as a Ketone Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In multi-step organic synthesis, the selective protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Aldehydes and ketones, with their electrophilic carbonyl carbon, are particularly susceptible to nucleophilic attack. The formation of acetals or ketals is a common and effective method for the protection of these carbonyl groups.[1][2] 1,4-Dioxaspiro[4.5]decan-8-one is a valuable bifunctional synthetic intermediate where one of the ketone groups of the parent 1,4-cyclohexanedione is protected as a ketal.[3][4] This allows for selective reactions to be carried out on the unprotected ketone, making it a crucial building block in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[3][4][5][6][7]

This document provides detailed protocols for the preparation of 1,4-Dioxathis compound and its subsequent deprotection, highlighting its application as a ketone protecting group.

Principle of Ketal Protection

The protection of a ketone as a ketal involves the reaction of the carbonyl compound with a diol, typically ethylene glycol, in the presence of an acid catalyst. The reaction is reversible and driven to completion by removing water, often using a Dean-Stark apparatus or a dehydrating agent.[2] The resulting ketal is stable under neutral to strongly basic conditions, effectively masking the reactivity of the carbonyl group.[1][2] The ketone can be readily regenerated by hydrolysis of the ketal in the presence of aqueous acid.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxathis compound via Selective Deketalization

This method involves the selective hydrolysis of one of the ketal groups of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic medium.

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid (HAc)

  • Water (H₂O)

  • Toluene

  • Petroleum ether (boiling range 60-90 °C)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water. A recommended volume ratio of HAc/H₂O is 5:1, with a reactant concentration of 0.5 g/mL.[3]

  • Heat the reaction mixture to 65 °C and maintain this temperature for approximately 11 minutes.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with toluene.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from petroleum ether (60-90 °C) to yield pure 1,4-Dioxathis compound as a white crystalline solid.[5]

Data Presentation

ParameterValueReference
Reactant1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane[3]
CatalystAcetic Acid[3]
SolventAcetic Acid/Water (5:1 v/v)[3]
Reactant Concentration0.5 g/mL[3]
Reaction Temperature65 °C[3]
Reaction Time11 minutes[3]
Chromatographic Yield80%[3]
Protocol 2: Direct Ketalation of 1,4-Cyclohexanedione

This protocol describes the direct protection of one ketone group in 1,4-cyclohexanedione using ethylene glycol.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene or another suitable azeotroping agent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1,4-cyclohexanedione, a slight excess of ethylene glycol (e.g., 1.1 equivalents), a catalytic amount of p-toluenesulfonic acid, and a sufficient volume of toluene to facilitate azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 1,4-Dioxathis compound.

Protocol 3: Deprotection of 1,4-Dioxathis compound

This protocol outlines the hydrolysis of the ketal to regenerate the ketone.

Materials:

  • 1,4-Dioxathis compound

  • Acetone or Tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl) or other aqueous acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-Dioxathis compound in a suitable organic solvent such as acetone or THF in a round-bottom flask.

  • Add dilute aqueous acid (e.g., 1M HCl) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, neutralize the acid by adding a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected ketone, 1,4-cyclohexanedione.

Characterization Data

Physical Properties:

  • Appearance: Off-white crystalline solid[8]

  • Molecular Formula: C₈H₁₂O₃[9]

  • Molecular Weight: 156.18 g/mol [9]

  • Melting Point: 70-73 °C[7][10]

Spectroscopic Data:

  • ¹H NMR: Proton NMR spectral data is available and can be used to confirm the structure.[11]

  • ¹³C NMR: Carbon NMR data is available for structural confirmation.

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the carbonyl and ketal functional groups.[9]

Visualizations

Reaction_Mechanism cluster_ketone 1,4-Cyclohexanedione cluster_diol Ethylene Glycol cluster_product 1,4-Dioxathis compound ketone O || C catalyst + H⁺ (Acid Catalyst) diol HO-CH₂-CH₂-OH product O || C | (Protected Ketone) water - H₂O equilibrium catalyst->equilibrium Protection water->equilibrium Deprotection equilibrium->product

Caption: Reaction mechanism for the acid-catalyzed protection of a ketone.

Experimental_Workflow A 1. Reactants & Catalyst (1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH) B 2. Azeotropic Reflux (Toluene, Dean-Stark) A->B Heat C 3. Workup (Neutralization, Extraction) B->C Cool D 4. Drying & Concentration C->D E 5. Purification (Recrystallization/Chromatography) D->E F 6. Characterization (NMR, IR, MP) E->F

Caption: Experimental workflow for the direct ketalation of 1,4-cyclohexanedione.

Safety Information

  • Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[9]

  • Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry place.[12]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[8]

References

Application of Spiro[4.5]decan-8-one in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane ring system is a key structural motif found in a variety of natural products, many of which exhibit significant biological activity. The synthesis of this spirocyclic core, often featuring a ketone at the C-8 position, is a critical challenge in the total synthesis of these complex molecules. This document provides detailed application notes and protocols for the use of Spiro[4.5]decan-8-one and its derivatives in the synthesis of sesquiterpene natural products, focusing on the formal synthesis of (±)-Acorone and (±)-Isoacorone.

Strategic Importance in Natural Product Synthesis

The strategic importance of the spiro[4.5]decane framework lies in its presence in a range of bioactive natural products. Examples include the acorane sesquiterpenes, such as acorone and isoacorone, which possess a unique spiro[4.5]decane carbon skeleton. The construction of this motif often represents a key challenge in the total synthesis of these molecules. Methodologies such as Claisen rearrangement and ring-closing metathesis (RCM) have proven to be powerful tools for the stereocontrolled synthesis of functionalized spiro[4.5]decanes.

Case Study: Formal Synthesis of (±)-Acorone and (±)-Isoacorone

A notable application of spiro[4.5]decane synthesis is demonstrated in the formal total synthesis of the epimeric sesquiterpene ketones, (±)-acorone and (±)-isoacorone. These natural products were first isolated from the oil of Sweet Flag, Acorus calamus L.. The synthetic strategy hinges on the creation of a quaternary carbon center that is appropriately functionalized for the subsequent annulation to form the spiro[4.5]decane core.

Two effective strategies have been developed, both commencing from the readily available cyclohexane-1,4-dione and utilizing a Claisen rearrangement and a ring-closing metathesis (RCM) reaction as key steps.

Synthetic Pathway Overview

The overall synthetic approach involves the initial formation of a cyclopentene ring onto the cyclohexane precursor, followed by the crucial spiroannulation step.

Synthesis_Pathway Start Cyclohexane-1,4-dione Intermediate1 Allylic Alcohol Intermediate Start->Intermediate1 Several Steps Intermediate2 γ,δ-Unsaturated Aldehyde Intermediate1->Intermediate2 Claisen Rearrangement Intermediate3 Hydroxytriene Intermediate2->Intermediate3 Vinylation SpiroAlcohol Spiro Alcohol Intermediate3->SpiroAlcohol Ring-Closing Metathesis (RCM) SpiroEnone Spiroenone (Precursor to Acorone/Isoacorone) SpiroAlcohol->SpiroEnone Oxidation

Caption: Synthetic strategy for the spiro[4.5]decane core of Acorone.

Quantitative Data Summary

The following table summarizes the yields for the key steps in one of the reported synthetic routes to the spiroenone precursor of acorone and isoacorone.

Step No.ReactionStarting MaterialProductYield (%)
1Claisen RearrangementAllylic alcohol derived from cyclohexane-1,4-dioneγ,δ-Unsaturated aldehyde 14 60
2VinylationAldehyde 14 Hydroxytriene 15 86
3Ring-Closing MetathesisHydroxytriene 15 Spiro alcohol 16 ~100
4OxidationSpiro alcohol 16 Spiroenone 17 90

Detailed Experimental Protocols

The following protocols are based on the formal synthesis of acorone and isoacorone and provide a detailed methodology for the key transformations.

Protocol 1: Claisen Rearrangement to form γ,δ-Unsaturated Aldehyde (14)

Objective: To synthesize the key γ,δ-unsaturated aldehyde intermediate via a Claisen rearrangement.

Materials:

  • Allylic alcohol precursor (derived from cyclohexane-1,4-dione)

  • Mercuric acetate (catalytic amount)

  • Sealed tube

  • Heating apparatus

Procedure:

  • Place the allylic alcohol precursor into a sealed tube.

  • Add a catalytic amount of mercuric acetate.

  • Seal the tube and heat to 175 °C.

  • Maintain the temperature for the required reaction time as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product by silica gel column chromatography to afford the γ,δ-unsaturated aldehyde 14 .

Expected Yield: 60%

Spectroscopic Data for Aldehyde 14:

  • IR (neat): 2925, 2854, 2715, 1724, 1641, 1448, 1377, 916 cm⁻¹

  • ¹H NMR (300 MHz, CDCl₃): δ 9.77 (t, J = 2.7 Hz, 1 H), 5.78 (ddt, J = 17.1, 10.2, 6.6 Hz, 1 H), 5.05 (dd, J = 17.1, 1.8 Hz, 1 H), 4.99 (dd, J = 10.2, 1.8 Hz, 1 H), 2.50-2.30 (m, 4 H), 1.90-1.60 (m, 4 H), 1.65 (s, 3 H)

  • ¹³C NMR (75 MHz, CDCl₃): δ 202.6 (CH), 138.2 (CH), 115.0 (CH₂), 51.5 (CH₂), 41.8 (C), 34.7 (CH₂), 34.4 (CH₂), 28.9 (CH₂), 28.7 (CH₂), 22.8 (CH₃)

Protocol 2: Ring-Closing Metathesis to form Spiro Alcohol (16)

Objective: To construct the spiro[4.5]decane ring system via a regioselective ring-closing metathesis.

Materials:

  • Hydroxytriene 15

  • Grubbs' first-generation catalyst

  • Dichloromethane (CH₂Cl₂)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Dissolve the hydroxytriene 15 in dry dichloromethane under an inert atmosphere.

  • Add Grubbs' catalyst (6 mol%).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the spiro alcohol 16 .

Expected Yield: Nearly quantitative

Spectroscopic Data for Spiro Alcohol 16:

  • IR (neat): 3400, 3030, 2930, 1650, 1450, 1040, 960, 750 cm⁻¹

  • ¹H NMR (300 MHz, CDCl₃): δ 5.80-5.60 (m, 2 H), 5.55 (d, J = 5.4 Hz, 1 H), 4.20 (br s, 1 H), 2.40-2.20 (m, 2 H), 2.10-1.90 (m, 2 H), 1.80-1.50 (m, 5 H), 1.65 (s, 3 H)

  • ¹³C NMR (75 MHz, CDCl₃): δ 134.2 (C), 130.5 (CH), 128.8 (CH), 125.6 (CH), 74.2 (CH), 46.2 (C), 36.8 (CH₂), 34.5 (CH₂), 33.2 (CH₂), 28.9 (CH₂), 22.9 (CH₃)

Protocol 3: Oxidation to Spiroenone (17)

Objective: To oxidize the spiro alcohol to the corresponding spiroenone, a direct precursor to the target natural products.

Materials:

  • Spiro alcohol 16

  • Pyridinium chlorochromate (PCC)

  • Sodium acetate

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend PCC and sodium acetate in dichloromethane.

  • Add a solution of the spiro alcohol 16 in dichloromethane to the suspension.

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of silica gel, eluting with ether.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the spiroenone 17 .

Expected Yield: 90%

Spectroscopic Data for Spiroenone 17:

  • IR (neat): 3030, 2930, 1715, 1650, 1450, 800 cm⁻¹

  • ¹H NMR (300 MHz, CDCl₃): δ 6.00 (s, 1 H), 5.80-5.60 (m, 2 H), 2.60-2.40 (m, 4 H), 2.10-1.90 (m, 2 H), 1.80 (s, 3 H), 1.70 (s, 3 H)

  • ¹³C NMR (75 MHz, CDCl₃): δ 200.1 (C), 164.8 (C), 130.8 (CH), 128.2 (CH), 125.4 (C), 50.2 (C), 38.2 (CH₂), 35.1 (CH₂), 34.8 (CH₂), 23.1 (CH₃), 16.2 (CH₃)

  • MS (m/z): 162 (M⁺)

Logical Workflow for the Synthesis

The following diagram illustrates the logical progression of the key synthetic transformations.

Logical_Workflow cluster_start Starting Material Preparation cluster_rearrangement Key C-C Bond Formation cluster_annulation Spirocycle Formation cluster_final Final Functionalization Start_Material Cyclohexane-1,4-dione Allylic_Alcohol Allylic Alcohol Precursor Start_Material->Allylic_Alcohol Claisen Claisen Rearrangement Allylic_Alcohol->Claisen RCM Ring-Closing Metathesis Claisen->RCM after vinylation Oxidation Oxidation RCM->Oxidation End_Product End_Product Oxidation->End_Product Spiroenone Precursor

Caption: Workflow of key synthetic stages.

Spiro[4.5]decan-8-one: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decan-8-one core structure represents a valuable and versatile scaffold in medicinal chemistry, offering a unique three-dimensional framework for the design of novel therapeutic agents. Its rigid, spirocyclic nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This document provides a comprehensive overview of the applications of the this compound scaffold, with a focus on its use in the development of inhibitors for key enzymes and modulators of important signaling pathways. Detailed experimental protocols for the synthesis and evaluation of representative compounds are also presented.

Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, including the treatment of ischemia/reperfusion injury, anemia, and inflammatory diseases.

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors for Ischemia/Reperfusion Injury

The 1,4,8-triazaspiro[4.5]decan-2-one framework has been successfully employed to develop potent inhibitors of the mitochondrial permeability transition pore (mPTP).[1][2] Opening of the mPTP is a critical event in ischemia/reperfusion injury, leading to cell death.[3][4][5] Inhibition of the mPTP is therefore a promising therapeutic strategy for protecting tissues from damage following events such as heart attack and stroke.

A notable example is compound 14e , which has shown high potency as an mPTP inhibitor and the ability to protect cardiomyocytes from hypoxia/reoxygenation-induced death.[6]

Prolyl Hydroxylase Domain (PHD) Inhibitors for Anemia and Ischemic Diseases

Spiro[4.5]decanone-containing compounds have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[7][8] PHDs are key regulators of the hypoxia-inducible factor (HIF) pathway, which controls cellular responses to low oxygen levels.[1][9][10] By inhibiting PHDs, the HIF pathway is activated, leading to the production of erythropoietin (EPO) and offering a therapeutic approach for anemia and other ischemia-related diseases.

Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to create selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[4] These kinases are crucial components of signaling pathways for several pro-inflammatory cytokines implicated in autoimmune and inflammatory conditions such as inflammatory bowel disease (IBD).[11][12][13][14][15]

Compound 48 , a derivative from this class, has demonstrated excellent potency for both TYK2 and JAK1, with significant selectivity over other JAK family members, and has shown potent anti-inflammatory effects in a model of acute ulcerative colitis.[4][16]

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds based on the this compound scaffold.

Table 1: mPTP Inhibitory Activity of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

CompoundStructuremPTP Opening Inhibition (%) at 10 µM
14e (S)-2-(8-benzyl-3-(4-fluorobenzyl)-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid85%

Data sourced from a study on novel mPTP inhibitors, highlighting the high potency of compound 14e.[6]

Table 2: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivative 48

Target KinaseIC50 (nM)
TYK2 6
JAK1 37
JAK2 >850
JAK3 >1000

Compound 48 exhibits excellent potency and selectivity for TYK2 and JAK1 over other JAK kinases.[4][16]

Experimental Protocols

Synthesis of a Representative mPTP Inhibitor: (S)-2-(8-benzyl-3-(4-fluorobenzyl)-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (Compound 14e)

This protocol describes a solid-phase synthesis approach for preparing 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[6]

Workflow for Solid-Phase Synthesis of mPTP Inhibitors

G resin Fmoc-protected amino acid on resin deprotection Fmoc deprotection (Piperidine/DMF) resin->deprotection coupling Coupling with second Fmoc-amino acid (DIC/HOBt) deprotection->coupling spirocyclization Spirocyclization with N-benzyl-4-piperidone coupling->spirocyclization cleavage Cleavage from resin (TFA/H2O/Et3SiH) spirocyclization->cleavage purification Purification (RP-HPLC) cleavage->purification product Final Compound (14e) purification->product

Caption: Solid-phase synthesis workflow for mPTP inhibitors.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N-benzyl-4-piperidone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et3SiH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: In a separate vessel, activate the first Fmoc-protected amino acid with DIC and HOBt in DMF for 10 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin.

  • Second Amino Acid Coupling: Repeat the Fmoc deprotection step. Couple the second Fmoc-protected amino acid using the same activation and coupling procedure as in step 3.

  • Spirocyclization: After deprotection of the second amino acid, add N-benzyl-4-piperidone and a catalytic amount of p-TsOH in toluene. Heat the mixture at 80°C overnight. Wash the resin.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/H2O/Et3SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.

  • Isolation and Purification: Filter the resin and concentrate the filtrate under vacuum. Precipitate the crude product by adding cold diethyl ether. Purify the product by reversed-phase semi-preparative HPLC.

Biological Assay: mPTP Opening Inhibition (Calcium Retention Capacity Assay)

This assay evaluates the ability of a compound to inhibit the opening of the mPTP by measuring the calcium retention capacity of isolated mitochondria.[17]

G start Isolate Mitochondria incubation Incubate with Test Compound start->incubation ca_add Add sequential pulses of Ca2+ incubation->ca_add fluorescence Monitor Ca2+ uptake (Fluorescence) ca_add->fluorescence mptp_open mPTP opening (Ca2+ release) fluorescence->mptp_open analysis Determine CRC mptp_open->analysis result Inhibition of mPTP opening analysis->result

Caption: The HIF Prolyl Hydroxylase (PHD) signaling pathway.

TYK2/JAK1 Signaling Pathway in Inflammation

2,8-Diazaspiro[4.5]decan-1-one derivatives inhibit the TYK2/JAK1 signaling pathway, which is activated by pro-inflammatory cytokines.

G cytokine Pro-inflammatory Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 Activation jak1 JAK1 receptor->jak1 Activation stat STAT tyk2->stat Phosphorylation jak1->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription nucleus->transcription inflammation Inflammation transcription->inflammation inhibitor Spiro[4.5]decanone TYK2/JAK1 Inhibitor inhibitor->tyk2 Inhibition inhibitor->jak1 Inhibition

Caption: The TYK2/JAK1 signaling pathway in inflammation.

References

Application of Spiro[4.5]decan-8-one in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing the spiro[4.5]decan-8-one scaffold. This versatile chemical entity serves as a key building block in the development of novel therapeutic agents and natural product analogues. The protocols outlined herein are based on established literature and are intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

The spiro[4.5]decane framework is a prominent structural motif found in a diverse array of natural products and pharmacologically active compounds. The inherent three-dimensionality of this spirocyclic system offers unique opportunities for scaffold decoration and the exploration of chemical space in drug design. This compound, in particular, and its protected forms like 1,4-dioxathis compound, are valuable intermediates that can be elaborated into a variety of complex molecular architectures. This document details the synthetic routes to several classes of bioactive molecules originating from this versatile starting material.

Data Presentation

The following tables summarize the quantitative data for the synthesized bioactive molecules, including reaction yields and key biological activity parameters.

Table 1: Synthesis and Biological Activity of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors

Compound IDR GroupYield (%)mPTP Opening Inhibition (%) (at 10 µM)
13a -CH₃38Data not available
13c -CH₂CH(CH₃)₂30Data not available
14a -CH₃2855 ± 5
14b -CH(CH₃)₂1570 ± 6
14c -CH₂CH(CH₃)₂2985 ± 7
14d -Ph4160 ± 4
14e -CH₂Ph2895 ± 3
14f -CH₂(4-OH-Ph)2880 ± 5

Table 2: Biological Activity of Spiro[4.5]decanone-based PHD Inhibitors

CompoundPHD1 IC₅₀ (µM)PHD2 IC₅₀ (µM)PHD3 IC₅₀ (µM)
Compound A >1000.0250.015
Compound B >1000.0100.008

Note: Specific compound structures corresponding to A and B are proprietary to the original research and are represented here as examples of the potency of this class of inhibitors.

Table 3: Properties of a Spiro[4.5]decane-based Sigma-1 Receptor Radioligand

CompoundKᵢ for σ₁ Receptor (nM)Selectivity (σ₁ vs σ₂)
[¹⁸F]5a 5.4 ± 0.430-fold

Experimental Protocols

Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors

This protocol describes a solid-phase synthesis approach to generate a library of 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[1]

Materials:

  • Fmoc-Glycine-Rink amide resin or Fmoc-Glycine-Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N-benzyl-4-piperidone

  • p-toluenesulfonic acid (p-TsOH)

  • Toluene or 2,2-dimethoxypropane

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et₃SiH)

  • Water (H₂O)

Procedure:

  • Fmoc Deprotection: Swell the Fmoc-Glycine resin in DMF. Treat the resin with a 40% solution of piperidine in DMF for 5 minutes, and repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid, DIC, and HOBt in DMF. Add this solution to the deprotected resin and shake at room temperature for 2 hours. Wash the resin with DMF.

  • Second Fmoc Deprotection: Repeat step 1 to deprotect the newly added amino acid.

  • Spirocyclization (for Rink Amide Resin): To the resin-bound dipeptide, add a solution of N-benzyl-4-piperidone and a catalytic amount of p-TsOH in toluene. Heat the mixture at 80°C overnight.

  • Spirocyclization (for Wang Resin): To the resin-bound dipeptide, add a solution of N-benzyl-4-piperidone and p-TsOH in 2,2-dimethoxypropane. Heat the mixture at 80°C for 5 hours.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/H₂O/Et₃SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.

  • Isolation: Filter the resin and concentrate the filtrate under vacuum. Precipitate the product by adding cold diethyl ether, and purify by reversed-phase HPLC.

Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Core for PHD Inhibitors)

This protocol outlines the synthesis of the core scaffold for prolyl hydroxylase domain (PHD) inhibitors.

Materials:

  • 4-Oxopiperidinone hydrochloride

  • Ammonium carbonate

  • Potassium cyanide (KCN)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve 4-oxopiperidinone hydrochloride, ammonium carbonate, and potassium cyanide in a 1:1 mixture of ethanol and water.

  • Heat the reaction mixture at 60°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (Sigma-1 Receptor Ligand Precursor)

This procedure describes the synthesis of a precursor for a sigma-1 receptor radioligand.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • 4-(2-Fluoroethoxy)benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1,4-dioxa-8-azaspiro[4.5]decane and 4-(2-fluoroethoxy)benzaldehyde in dichloromethane.

  • Add sodium triacetoxyborohydride to the mixture portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

G Resin Fmoc-Gly-Resin Deprotection1 Fmoc Deprotection (40% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Deprotection1->Coupling Deprotection2 Fmoc Deprotection (40% Piperidine/DMF) Coupling->Deprotection2 Spirocyclization Spirocyclization (N-benzyl-4-piperidone, p-TsOH) Deprotection2->Spirocyclization Cleavage Cleavage from Resin (TFA/H2O/Et3SiH) Spirocyclization->Cleavage Product 1,4,8-Triazaspiro[4.5]decan-2-one Derivative Cleavage->Product

Caption: Solid-phase synthesis workflow for 1,4,8-triazaspiro[4.5]decan-2-one derivatives.

General Synthetic Strategy for Bioactive this compound Derivatives

G Start This compound (or protected form) Modification Functional Group Interconversion Start->Modification Coupling Coupling with Bioactive Moiety Modification->Coupling FinalProduct Bioactive Molecule Coupling->FinalProduct G Signal External Signal Receptor Cell Surface Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor Spiro[4.5]decanone Derivative Inhibitor->Kinase2

References

Application Notes and Protocols: Spiro[4.5]decan-8-one Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of spiro[4.5]decan-8-one derivatives and their analogues as a versatile scaffold for designing potent and selective enzyme inhibitors. This document details their applications in inhibiting various enzyme classes, presents quantitative inhibitory data, and offers detailed protocols for their synthesis and enzymatic assays.

Introduction to Spiro[4.5]decane Scaffolds in Enzyme Inhibition

The spiro[4.5]decane framework, a bicyclic system featuring a five-membered ring fused to a six-membered ring through a single carbon atom, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, leading to high-affinity and selective interactions with the active sites of biological targets.[1] Derivatives of this compound, in particular, have demonstrated significant potential as inhibitors of various enzymes, including kinases, proteases, and metabolic enzymes, making them valuable lead compounds in drug discovery programs for a range of diseases, from inflammatory conditions to cancer and viral infections.[2][3][4][5]

Featured this compound Derivatives and Their Target Enzymes

This section highlights several classes of this compound analogues and their demonstrated efficacy as enzyme inhibitors.

2,8-Diazaspiro[4.5]decan-1-one Derivatives as Kinase Inhibitors

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown remarkable success in targeting protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and inflammatory disorders.

  • TYK2/JAK1 Inhibitors: A notable example is compound 48 , a 2,8-diazaspiro[4.5]decan-1-one derivative that acts as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2] This compound exhibits excellent potency and selectivity over other JAK family members, such as JAK2, which is critical for minimizing potential side effects.[2] Its efficacy has been demonstrated in preclinical models of inflammatory bowel disease.[2]

  • RIPK1 Inhibitors: Structural optimization of a related series of 2,8-diazaspiro[4.5]decan-1-one derivatives led to the discovery of potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[6] Compound 41 from this series showed significant inhibitory activity against RIPK1 and demonstrated anti-necroptotic effects in cell-based assays.[6]

  • RAF Kinase Inhibitors: Novel spiro compounds based on a related scaffold have been developed as inhibitors of RAF kinases (b/c RAF), which are components of the RAS-RAF-MEK-ERK signaling pathway often mutated in cancer.[4] These inhibitors have shown in vitro potency against cancer cells with KRAS mutations.[4]

Spiro[4.5]decanone Derivatives as Prolyl Hydroxylase Domain (PHD) Inhibitors

Spiro[4.5]decanone-containing compounds have been investigated as inhibitors of 2-oxoglutarate (2OG) dependent prolyl hydroxylases (PHDs).[7][8] PHDs are key enzymes in the hypoxia-inducible factor (HIF) signaling pathway, which regulates cellular responses to low oxygen levels. Inhibition of PHDs can stabilize HIF-α, leading to the expression of genes involved in erythropoiesis and angiogenesis, making these inhibitors promising therapeutics for anemia and ischemic diseases.[7][8]

1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors

Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as novel inhibitors of the mitochondrial permeability transition pore (mPTP).[9][10][11] The mPTP is a protein complex in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[9][10] These spirocyclic compounds have shown high in vitro potency in inhibiting mPTP opening and have demonstrated cytoprotective effects in models of hypoxia/reoxygenation, suggesting their potential for treating ischemia-reperfusion injury.[9][10][11]

Spirocyclic Inhibitors of Viral Proteases

The versatility of the spirocyclic scaffold extends to the development of antiviral agents. Structure-guided design has led to the creation of highly potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[5] These inhibitors incorporate novel spirocyclic elements to optimize their potency and have demonstrated nanomolar efficacy against both SARS-CoV-2 and MERS-CoV 3CLpro.[5]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound derivatives against their respective enzyme targets.

Table 1: Kinase Inhibition Data for 2,8-Diazaspiro[4.5]decan-1-one Derivatives

CompoundTarget KinaseIC50 (nM)SelectivityReference
Compound 48 TYK26>23-fold vs. JAK2[2]
JAK137[2]
Compound 41 RIPK192-[6]

Table 2: Protease Inhibition Data for Spirocyclic Derivatives

Compound ClassTarget ProteaseIC50 Range (µM)EC50 Range (µM)Reference
Spirocyclic Aldehydes SARS-CoV-2 3CLpro-0.08 - 0.43[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and a general protocol for an in vitro enzyme inhibition assay.

Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives can be achieved through a solid-phase synthesis protocol.[9][12]

Protocol:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin.

  • Fmoc Deprotection: Treat the resin with a 40% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.[9][12]

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected amine on the resin using a coupling agent like 1,3-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (HOBt) in DMF.[9][12]

  • Spirocyclization: After Fmoc deprotection of the coupled amino acid, perform the spirocyclization step by reacting the resin-bound intermediate with N-benzyl-4-piperidone in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene at 80°C overnight.[9][12]

  • Cleavage from Resin: Cleave the final compound from the solid support using a cleavage cocktail, for example, a mixture of trifluoroacetic acid (TFA), water, and triethylsilane (Et3SiH) (95:2.5:2.5 v/v) at room temperature for 3 hours.[9][12]

  • Purification: Purify the crude product using high-performance liquid chromatography (HPLC) to obtain the desired this compound derivative.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme. The specific substrate, buffer conditions, and detection method will need to be optimized for each enzyme.

Materials:

  • Target enzyme

  • Specific enzyme substrate (e.g., a fluorogenic or chromogenic peptide)

  • Assay buffer (optimized for the target enzyme)

  • This compound derivative (test compound) dissolved in DMSO

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add the assay buffer to all wells of the 96-well plate.

    • Add the serially diluted test compound or positive control to the respective wells.

    • Add a solution of the target enzyme to all wells except the negative control (no enzyme) wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the specific substrate to all wells.

    • Immediately start monitoring the change in fluorescence or absorbance over time using a plate reader at the appropriate excitation and emission wavelengths (for fluorogenic substrates) or absorbance wavelength (for chromogenic substrates).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes) from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

The following diagrams illustrate key concepts related to the application of this compound derivatives as enzyme inhibitors.

G General Workflow for this compound Inhibitor Development cluster_0 Discovery Phase cluster_1 Preclinical Phase A Scaffold Selection (this compound) B Virtual Screening / Library Design A->B C Chemical Synthesis B->C D In Vitro Enzyme Inhibition Assays C->D E Structure-Activity Relationship (SAR) Studies D->E E->C Iterative Optimization F Lead Optimization E->F G Cell-Based Assays F->G H In Vivo Efficacy Studies G->H

Caption: Workflow for the development of this compound based enzyme inhibitors.

G JAK-STAT Signaling Pathway Inhibition by this compound Derivatives Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2 / JAK1 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor This compound Derivative (e.g., Cmpd 48) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[4.5]decan-8-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of Spiro[4.5]decan-8-one and its common precursor, 1,4-Dioxathis compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield in the Synthesis of 1,4-Dioxathis compound via Selective Deketalization

  • Question: I am attempting to synthesize 1,4-Dioxathis compound from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization using acetic acid, but my yields are consistently below the reported 80%. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this selective deketalization are often linked to suboptimal reaction conditions. Here are several factors to investigate:

    • Catalyst Concentration and Composition: The ratio of acetic acid to water is critical. An optimal volume ratio of 5:1 (HAc/H₂O) has been shown to significantly improve yields.[1] Deviation from this ratio can lead to incomplete reaction or the formation of side products.

    • Reaction Temperature: The reaction is sensitive to temperature. The optimal temperature for this synthesis is 65°C.[1] Lower temperatures will result in a slower reaction rate and incomplete conversion, while higher temperatures may promote undesired side reactions.

    • Reactant Concentration: A reactant concentration of 0.5 g/mL has been identified as optimal.[1] Higher concentrations can lead to mixing issues and localized overheating, while lower concentrations can slow down the reaction rate.

    • Reaction Time: While the optimized protocol significantly reduces the reaction time to as little as 11 minutes, insufficient reaction time will lead to incomplete conversion of the starting material.[1] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the reaction has gone to completion.

    • Purity of Starting Material: Ensure the 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane is of high purity. Impurities can interfere with the catalytic process and lead to the formation of unwanted byproducts.

Issue 2: Incomplete Reaction or Low Purity in the Ionic Liquid-Catalyzed Synthesis of 1,4-Dioxathis compound

  • Question: I am following a procedure for synthesizing 1,4-Dioxathis compound using dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol with ionic liquids as catalysts. The final product purity is low, and I suspect the reaction is not going to completion. What are the critical parameters I should check?

  • Answer: This method can achieve very high yields (up to 97.8%), but its success hinges on careful control of the reaction conditions.[2] Here are key areas to troubleshoot:

    • Temperature Control: The reaction is conducted in a two-stage heating process. The initial incubation at 110°C for 1.5 hours is followed by a gradual temperature increase to 132°C for 4 hours.[2] Maintaining these temperatures and durations is crucial for driving the reaction to completion.

    • Removal of Low-Boiling Byproducts: The reaction produces low-boiling substances that must be continuously removed by distillation during the process.[2] Inefficient removal of these byproducts can inhibit the reaction equilibrium and prevent the formation of the desired product. Ensure your distillation setup is efficient.

    • Purity and Stoichiometry of Reactants: Use the correct molar ratios of reactants as specified in the protocol (e.g., 0.4 mol of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate to 0.44 mol of ethylene glycol).[2] The purity of the starting materials is also essential.

    • Catalyst Purity and Reuse: While the ionic liquid layer can be separated and reused, its efficiency may decrease over time due to the accumulation of impurities.[2] If you are using recycled ionic liquid, consider purifying it or using a fresh batch to see if the yield improves.

    • Extraction and Purification: The workup procedure involving toluene extraction and subsequent crystallization from heptane is critical for isolating a pure product.[2] Ensure complete phase separation during extraction and perform the crystallization at the recommended temperatures to maximize the recovery of pure crystals.

Frequently Asked Questions (FAQs)

  • Question: What are the advantages of using a weak acidic resin as a catalyst for the synthesis of 1,4-Dioxathis compound?

  • Answer: Using a weak acidic resin offers several advantages, primarily from an environmental and practical standpoint. The resin can be easily filtered and recovered after the reaction, allowing for multiple reuses. This simplifies the post-reaction workup and avoids the environmental issues associated with using liquid acid catalysts, which require neutralization and can generate significant waste.[3] This method also avoids the use of organic solvents during the reaction, as it can be performed in water.[3]

  • Question: Are there alternative starting materials for the synthesis of the spiro[4.5]decane core?

  • Answer: Yes, various synthetic strategies exist. For instance, the synthesis of 7-hydroxyspiro[4.5]decan-1-one can be envisioned starting from cyclopentanone and 1,5-dibromopentan-2-ol.[4] Another approach involves the Claisen rearrangement of bicyclic 2-(alkenyl)dihydropyrans to construct the spiro[4.5]decane framework, which has been successfully applied to the total synthesis of natural products like (-)-gleenol.[5]

  • Question: How can I monitor the progress of my this compound synthesis?

  • Answer: The choice of monitoring technique depends on the specific reaction. Thin Layer Chromatography (TLC) is a common and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent choices, providing information on the conversion rate and the presence of any side products. For structural confirmation of the final product, techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for 1,4-Dioxathis compound

Starting MaterialCatalystSolvent(s)Reaction TimeTemperatureYieldReference
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneAcetic Acid (HAc)Water11 minutes65°C80%[1]
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneWeak Acidic Acrylic Cationic Exchange ResinWater1.0 hour80°C63%[3]
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate & Ethylene Glycol1-butyl-3-methylimidazolium hydrogen sulfate & 1-ethylimidazole tetrafluoroborateNone5.5 hours110°C to 132°C97.8%[2]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxathis compound via Selective Deketalization [1]

  • Reaction Setup: In a suitable reaction vessel, prepare a solution with a volume ratio of 5:1 acetic acid to water.

  • Addition of Reactant: Add 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane to the acidic solution to achieve a concentration of 0.5 g/mL.

  • Reaction Conditions: Heat the mixture to 65°C and maintain this temperature with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is expected to be complete in approximately 11 minutes.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography or crystallization.

Protocol 2: Ionic Liquid-Catalyzed Synthesis of 1,4-Dioxathis compound [2]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and a distillation apparatus, combine dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol), ethylene glycol (0.44 mol), water (0.8 mol), 1-butyl-3-methylimidazolium hydrogen sulfate (0.8 mol), and 1-ethylimidazole tetrafluoroborate (0.2 mol).

  • First Heating Stage: Stir and heat the mixture. As low-boiling substances are produced, remove them via distillation. Once the temperature reaches 110°C, maintain this temperature for 1.5 hours.

  • Second Heating Stage: Continue to heat the system, allowing the temperature to rise to 132°C while continuously removing low-boiling byproducts. Maintain this temperature for 4 hours.

  • Extraction: Cool the reaction mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes, then cool to 25°C. Allow the layers to separate and collect the toluene layer. Extract the ionic liquid layer again with 100 mL of toluene.

  • Isolation of Crude Product: Combine the toluene layers and concentrate by rotary evaporation to obtain the crude 1,4-Dioxathis compound.

  • Purification: Dissolve the crude product in 180 mL of hot heptane (around 50°C). Pass the solution through a preheated silica gel column (30g, 80-120 mesh). Wash the column twice with 60 mL of hot heptane. Combine the eluates, cool, and induce crystallization by freezing. Filter to obtain the pure white crystals of 1,4-Dioxathis compound.

Mandatory Visualization

G cluster_reaction Reaction Stages cluster_workup Workup & Purification Reactants Combine Reactants: - Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate - Ethylene Glycol - Water Catalysts Add Ionic Liquid Catalysts: - 1-butyl-3-methylimidazolium hydrogen sulfate - 1-ethylimidazole tetrafluoroborate Stage1 Stage 1: Heat to 110°C (1.5 hours) Catalysts->Stage1 Stage2 Stage 2: Heat to 132°C (4 hours) Stage1->Stage2 Byproduct_Removal Continuous Removal of Low-Boiling Byproducts Stage1->Byproduct_Removal Stage2->Byproduct_Removal Cooling Cool to 55°C Stage2->Cooling Extraction Toluene Extraction Cooling->Extraction Concentration Rotary Evaporation Extraction->Concentration Purification Hot Heptane Dissolution & Silica Gel Chromatography Concentration->Purification Crystallization Freeze Crystallization Purification->Crystallization Final_Product Pure 1,4-Dioxathis compound Crystallization->Final_Product

Caption: Workflow for the ionic liquid-catalyzed synthesis of 1,4-Dioxathis compound.

References

Reducing reaction times in the formation of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Spiro[4.5]decan-8-one, with a focus on reducing reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and related spiroketones?

A1: Several synthetic strategies exist for the formation of this compound and its derivatives. Key approaches include:

  • Selective Deketalization: This method involves the selective removal of a ketal protecting group in a precursor molecule to yield the desired spiroketone. For instance, 1,4-Dioxathis compound can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution.[1]

  • Tandem Prins/Pinacol Rearrangement: A Lewis acid-catalyzed cascade reaction of homoallylic diols and aldehydes can produce oxaspiro[4.5]decan-1-one scaffolds with good yields and high selectivity.[2][3]

  • Rhodium(I)-Catalyzed Dimerization: Ene-vinylidenecyclopropanes can undergo a dimerization reaction catalyzed by a Rh(I) complex to construct spiro[4.5]decane skeletons.[4]

  • Photocatalytic and Organocatalytic Cycloaddition: The synthesis of 2-amino-spiro[4.5]decane-6-ones can be achieved through a [3+2] cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, employing cooperative photocatalysis and organocatalysis.[5]

  • N-Acyliminium Spirocyclization: This strategy is used for synthesizing 1-azaspiro[4.5]-7-decen-2-one derivatives, which are precursors to various biologically active alkaloids.[6]

Q2: What are the key factors that influence the reaction time in the formation of this compound?

A2: The rate of formation of this compound is primarily influenced by several factors:

  • Catalyst: The choice of catalyst is crucial. For instance, in the selective deketalization to form 1,4-Dioxathis compound, using acetic acid as a catalyst significantly reduces the reaction time compared to other acids.[1] Transition-metal catalysts, such as those based on rhodium or palladium, can also dramatically accelerate spirocyclization reactions.[4][5]

  • Temperature: Generally, increasing the reaction temperature increases the rate of reaction.[7][8][9] However, an optimal temperature must be determined to avoid side reactions and decomposition of reactants or products. For example, in one optimized process, a reaction temperature of 65°C was found to be optimal.[1]

  • Reactant Concentration: Higher concentrations of reactants usually lead to faster reaction rates due to an increased frequency of molecular collisions.[8][10]

  • Solvent: The solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states.[11] The choice of solvent can sometimes favor the desired intramolecular cyclization over undesired intermolecular side reactions.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on prolonged reaction times.

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Inefficient Catalyst: The chosen catalyst may have low activity or may have been deactivated.- Screen different catalysts (e.g., various Lewis or Brønsted acids, transition metal complexes). - Ensure the catalyst is fresh and has been stored correctly. - Consider using a higher catalyst loading, but be mindful of potential side reactions.
Suboptimal Temperature: The reaction temperature may be too low.- Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress.[7][8] - Be aware that excessively high temperatures can lead to decomposition or the formation of byproducts.
Low Reactant Concentration: Dilute conditions can slow down bimolecular reactions.- Increase the concentration of the reactants.[8][10] - If intermolecular side reactions are a concern, consider a slow addition of one of the reactants to maintain a low instantaneous concentration while the overall concentration is high.
Poor Solvent Choice: The solvent may not be optimal for the reaction.- Experiment with solvents of different polarities.[11] - For reactions that generate water, consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Formation of Side Products Incorrect Reaction Conditions: The conditions may favor undesired reaction pathways.- Re-evaluate the reaction temperature and catalyst. Sometimes lower temperatures can increase selectivity.[12] - High dilution conditions can favor intramolecular cyclization over intermolecular reactions.[11]
Reactive Functional Groups: Other functional groups in the starting materials may be interfering.- Protect sensitive functional groups that are not involved in the spirocyclization.

Experimental Protocols

Optimized Synthesis of 1,4-Dioxathis compound via Selective Deketalization

This protocol is based on an optimized procedure that significantly reduces reaction time.[1]

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid (HAc)

  • Water

Procedure:

  • Prepare a solution with a volume ratio of acetic acid to water of 5:1.

  • Dissolve the starting material, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, in the acetic acid/water solution to a concentration of 0.5 g/mL.

  • Heat the reaction mixture to 65°C.

  • Maintain the reaction at this temperature for 11 minutes.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, proceed with standard workup and purification procedures.

Comparison of Reaction Conditions:

ParameterLiterature MethodOptimized Method
Catalyst Not specified (acidic solution)Acetic Acid (HAc)
Solvent Not specifiedHAc/H₂O (5:1)
Temperature Not specified65°C
Concentration Not specified0.5 g/mL
Reaction Time 15 hours11 minutes
Yield 65%80%

Data sourced from a study on the synthesis of 1,4-Dioxathis compound.[1]

Visualizations

Experimental Workflow for Optimized Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_solution Prepare HAc/H₂O (5:1) Solution start->prep_solution dissolve Dissolve Starting Material (0.5 g/mL) prep_solution->dissolve heat Heat to 65°C dissolve->heat react Maintain for 11 minutes heat->react monitor Monitor Progress (GC/TLC) react->monitor workup Standard Workup monitor->workup purify Purification workup->purify end End Product purify->end

Caption: Workflow for the optimized synthesis of 1,4-Dioxathis compound.

Troubleshooting Flowchart for Slow Reactions

G start Reaction is too slow check_temp Is the temperature optimal? start->check_temp increase_temp Increase temperature incrementally check_temp->increase_temp No check_catalyst Is the catalyst efficient? check_temp->check_catalyst Yes increase_temp->check_catalyst screen_catalysts Screen different catalysts or increase loading check_catalyst->screen_catalysts No check_conc Are reactant concentrations adequate? check_catalyst->check_conc Yes screen_catalysts->check_conc increase_conc Increase reactant concentrations check_conc->increase_conc No check_solvent Is the solvent appropriate? check_conc->check_solvent Yes increase_conc->check_solvent change_solvent Experiment with different solvents check_solvent->change_solvent No end Reaction rate improved check_solvent->end Yes change_solvent->end

Caption: A logical flowchart for troubleshooting slow reaction rates.

References

Technical Support Center: Purification of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of Spiro[4.5]decan-8-one using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My this compound sample is not dissolving in the hexane/ethyl acetate eluent I plan to use. How should I load it onto the column?

A: This is a common issue when the crude sample contains polar impurities or byproducts. You have a few options:

  • Switch Solvent System: Consider a solvent system where your compound is more soluble, such as dichloromethane/hexane or acetone/hexane.[1]

  • Minimal Stronger Solvent (Wet-Loading): Dissolve the sample in a minimum amount of a slightly more polar solvent (e.g., dichloromethane or acetone) and then add it to the column.[2] Use this method with caution, as too much strong solvent can compromise the separation.

  • Dry Loading: Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[2] This powder can then be carefully added to the top of your packed column. This is often the preferred method for samples with poor solubility in the eluent.[2]

Q2: My compound, this compound, is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?

A: If your compound is very polar and remains at the baseline, you need a more polar eluent system.

  • Increase Eluent Polarity: A standard next step is to use a methanol/dichloromethane solvent system, starting with a low percentage of methanol (e.g., 1-5%) and gradually increasing it.[3]

  • Use of Additives: For particularly stubborn basic compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared.[1] Using 1-10% of this stock solution in dichloromethane can help move very polar compounds.[1] For acidic compounds, adding a small amount of acetic acid to the eluent can be effective.[4]

Q3: The separation between this compound and an impurity is poor, even though they have a good Rf difference on the TLC plate. What could be the problem?

A: Several factors could be causing poor separation on the column:

  • Compound Degradation: this compound, being a ketone, could be unstable on silica gel. The compound might be degrading during the chromatography process, leading to continuous co-elution. You can check for stability by running a 2D TLC: spot the compound, run the plate in one solvent, dry it, turn it 90 degrees, and run it again in the same solvent system. If a new spot appears, the compound is degrading on the silica.[1][2]

  • Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a ratio of 1:30 to 1:100 of compound to silica gel by weight.

  • Improper Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica slurry is homogeneous and allowed to settle evenly.

  • Sample Band Width: If the initial sample band is too wide, it will result in broad, overlapping fractions. This can be caused by using too much solvent to dissolve the sample during wet loading.

Q4: I've collected many fractions, but I can't find my product. Where could it be?

A: There are several possibilities when a compound seems to have vanished during chromatography:

  • Decomposition: The compound may have decomposed on the silica gel and will not elute.[1] Testing for silica stability is crucial.

  • Eluted in the Solvent Front: If the initial eluent was too polar, the compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[1]

  • Fractions are Too Dilute: The compound may have eluted, but the concentration in each fraction is too low to be detected by TLC.[1] Try combining and concentrating the fractions where you expected the compound to elute and re-run the TLC.[1]

  • Using the Wrong Solvent System: Double-check that you prepared the eluent correctly and did not mix up the polar and nonpolar solvent bottles.[1]

Q5: The elution is extremely slow, or it has stopped completely. What should I do?

A: A clogged column is a significant issue, often caused by the crystallization of the compound or an impurity within the silica gel matrix.[1]

  • Pre-purification: If this happens, it may be necessary to perform a pre-purification step (like a simple filtration or recrystallization) to remove the offending impurity before attempting column chromatography again.[1]

  • Wider Column: Using a wider column with more silica can sometimes mitigate this issue.[1]

Quantitative Data for Chromatography

The selection of an appropriate solvent system is critical for successful separation. This is typically determined by running preliminary TLC plates. The ideal Retention Factor (Rf) for the target compound should be between 0.1 and 0.4 for optimal separation on a column.[5] The relationship between Rf and the number of column volumes (CV) required to elute the compound is given by CV = 1/Rf.[6]

ParameterRecommended Value/SystemPurpose/Rationale
Target Rf Value 0.1 - 0.4[5]Provides the best balance for good separation from impurities without requiring excessively large volumes of solvent.[7]
Eluent Systems Hexane/Ethyl Acetate[3]A standard, versatile system for compounds of intermediate polarity like this compound.
Petroleum Ether/Ethyl Acetate[8]Similar to Hexane/EtOAc, often used interchangeably.
Dichloromethane/Methanol[3]A more polar system for compounds that do not move in Hexane/EtOAc.
Sample Load 1:30 to 1:100 (Compound:Silica)A lower ratio (e.g., 1:100) is used for difficult separations, while a higher ratio (e.g., 1:30) can be used for easier separations.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for purifying this compound using silica gel flash column chromatography.

1. Preparation of the Eluent and TLC Analysis:

  • Begin by finding a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.

  • Prepare several mixtures (e.g., 5%, 10%, 20% ethyl acetate in hexane) and run TLC plates of the crude material.

  • The ideal eluent system will give the target compound an Rf value between 0.1 and 0.4 and show good separation from impurities.[5]

2. Column Packing:

  • Select an appropriate size column based on the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 0.5 cm).

  • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use. The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Use a pipette bulb with air pressure to help pack the silica gel evenly, ensuring no air bubbles are trapped.

  • Once packed, add another layer of sand (approx. 0.5 cm) on top of the silica bed to prevent it from being disturbed during solvent addition.[2]

3. Sample Loading:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the eluent or a slightly more polar solvent.[2] Using a pipette, carefully add the sample solution to the top of the silica gel, ensuring not to disturb the sand layer.[2] Allow the sample to absorb completely into the silica.

  • Dry Loading (Recommended for solubility issues): Dissolve the crude product in a volatile solvent (e.g., DCM). Add silica gel and evaporate the solvent until a dry, free-flowing powder is obtained.[2] Carefully pour this powder onto the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply pressure using a pipette bulb or a regulated air line to force the solvent through the column at a steady rate.

  • Begin collecting fractions in test tubes or vials.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing them (e.g., using a UV lamp or an appropriate stain like potassium permanganate for ketones).

5. Isolation of Product:

  • Once the desired product has completely eluted, combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common column chromatography issues.

Caption: Troubleshooting workflow for column chromatography purification.

References

Identification of byproducts in Spiro[4.5]decan-8-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Spiro[4.5]decan-8-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing the this compound core structure are the Robinson annulation and the Diels-Alder reaction. The Robinson annulation involves the reaction of a cyclopentanone derivative with an α,β-unsaturated ketone, such as methyl vinyl ketone, in a tandem Michael addition and intramolecular aldol condensation.[1][2][3][4] The Diels-Alder reaction, a [4+2] cycloaddition, can also be employed to construct the six-membered ring of the spirocyclic system.[5]

Q2: What are the typical byproducts observed in the Robinson annulation synthesis of this compound?

A2: While specific byproduct identification for this compound is not extensively documented in publicly available literature, general side reactions of the Robinson annulation are well-known and likely to occur. These include:

  • Polymerization of the α,β-unsaturated ketone: Methyl vinyl ketone and similar reagents are prone to polymerization under the basic or acidic conditions of the reaction.[6]

  • Double Michael Addition Products: The starting ketone can react with two molecules of the Michael acceptor, leading to a dialkylated byproduct.[6]

  • Incomplete Cyclization: The intermediate of the Michael addition may not undergo the subsequent intramolecular aldol condensation, remaining as a diketone.

  • Formation of Isomeric Products: Depending on the reaction conditions, different isomers of the final product or intermediates may form.

Q3: How can I detect and identify these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for the identification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in structural elucidation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the precise structure of isolated byproducts. Techniques like COSY, HSQC, and HMBC can help in assigning the full structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from byproducts, allowing for their isolation and subsequent characterization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Polymerization of the Michael acceptor (e.g., methyl vinyl ketone).[6]- Use a precursor to the α,β-unsaturated ketone that generates it in situ, such as a Mannich base or a β-chloro ketone.[1] - Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. - Optimize the reaction temperature and time to favor the desired reaction over polymerization.
Incomplete reaction (both Michael addition and/or aldol condensation).- Increase the reaction time or temperature, monitoring the progress by TLC or GC. - Ensure the use of an appropriate and sufficient amount of catalyst (base or acid).
Formation of a stable intermediate that does not cyclize.- Isolate the intermediate from the Michael addition and subject it to separate, optimized conditions for the intramolecular aldol condensation.
Presence of multiple unidentified peaks in GC-MS or TLC Formation of various byproducts due to competing side reactions.- Purify the crude product using column chromatography or preparative HPLC to isolate each component for individual characterization by NMR and MS.
Double alkylation of the starting ketone.[6]- Use a less reactive enolate or control the stoichiometry of the reactants carefully. - Consider using a protecting group strategy for the ketone.
Formation of an unexpected isomer The reaction conditions favor the formation of a thermodynamically or kinetically controlled isomer that is not the desired product.- Adjust the reaction temperature: lower temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product. - Experiment with different catalysts (acids or bases) and solvent systems, as these can influence the stereochemical outcome.

Experimental Protocols

Key Experiment: Identification of Byproducts using GC-MS

Objective: To separate and identify the components of a crude reaction mixture from the synthesis of this compound.

Methodology:

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • GC-MS Analysis:

    • Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of compounds with a range of boiling points. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a period.

    • The separated compounds will then enter the mass spectrometer.

    • Acquire mass spectra for each eluting peak.

  • Data Analysis:

    • Analyze the mass spectrum of each peak. Identify the molecular ion peak (M+) to determine the molecular weight of the compound.

    • Examine the fragmentation pattern and compare it to spectral libraries (e.g., NIST) to identify known compounds.

    • For unknown byproducts, the fragmentation pattern can provide clues about the structure.

Visualizations

Byproduct_Formation_Troubleshooting cluster_synthesis This compound Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solution Solution Start Start Reaction Crude Crude Product Mixture Start->Crude Reaction TLC TLC Analysis Crude->TLC LowYield Low Yield? TLC->LowYield Low Spot Intensity MultipleProducts Multiple Products? TLC->MultipleProducts Impure GCMS GC-MS Analysis Isolate Isolate & Characterize GCMS->Isolate NMR NMR Analysis of Isolated Fractions Optimize Optimize Conditions LowYield->Optimize MultipleProducts->GCMS MultipleProducts->Optimize Optimize->Start Re-run PureProduct Pure this compound Optimize->PureProduct Successful Optimization Isolate->NMR Isolate->PureProduct Purification

Caption: Troubleshooting workflow for this compound synthesis.

Robinson_Annulation_Byproducts cluster_pathways Reaction Pathways cluster_products Products Reactants Cyclopentanone + Methyl Vinyl Ketone DesiredPath Desired Pathway Reactants->DesiredPath SidePath1 Side Pathway 1 Reactants->SidePath1 SidePath2 Side Pathway 2 Reactants->SidePath2 Product This compound DesiredPath->Product Byproduct1 Polymerized MVK SidePath1->Byproduct1 Byproduct2 Double Michael Adduct SidePath2->Byproduct2

Caption: Potential byproduct formation in Robinson annulation.

References

Technical Support Center: Scale-up Synthesis of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Spiro[4.5]decan-8-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a larger scale?

A1: The two primary industrial routes for the synthesis of this compound and its precursors are:

  • Selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane: This is a common method that involves the acid-catalyzed hydrolysis of the bis-ketal of 1,4-cyclohexanedione. The challenge lies in achieving selective removal of only one ketal group.

  • Robinson Annulation: This classic ring-forming reaction involves the Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][2][3] For this compound, this would typically involve the reaction of cyclopentanone with a suitable vinyl ketone.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of 95% or higher. However, for pharmaceutical applications, further purification may be necessary to remove minor impurities.

Q3: What are the main safety concerns when handling this compound?

A3: According to its Globally Harmonized System (GHS) classification, this compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Low Reaction Yield

Problem: My reaction yield for the synthesis of 1,4-Dioxathis compound (a common precursor) is significantly lower than reported values.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Increase reaction time: Some traditional methods require up to 15 hours for completion.[4] - Increase reaction temperature: Optimized procedures show that increasing the temperature to 65°C can significantly reduce reaction time and improve yield.[4] - Catalyst choice: The choice of acid catalyst is crucial. Acetic acid has been shown to be an effective catalyst.[4]
Side Reactions - Formation of 1,4-cyclohexanedione: Over-hydrolysis can lead to the formation of the diketone. To mitigate this, carefully control the amount of acid and water in the reaction mixture.[5] - Polymerization: In the Robinson annulation route, polymerization of the vinyl ketone can be a significant side reaction. Using a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, can reduce its steady-state concentration and minimize polymerization.[6]
Product Loss During Workup - Incomplete extraction: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like toluene.[5] - Emulsion formation: If an emulsion forms during extraction, try adding brine or filtering through a pad of celite.
Product Purity Issues

Problem: My final product is contaminated with by-products that are difficult to remove.

Possible Causes and Solutions:

ImpurityIdentificationRemoval Method
1,4-Cyclohexanedione Can be detected by GC-MS or NMR.- Recrystallization: The mother liquor containing 1,4-cyclohexanedione can be treated with ethylene glycol to reform the bis-ketal, which can be recycled.[5][7] - Fractional Distillation: Due to the difference in boiling points, fractional distillation can be an effective purification method.[8][9]
Starting Material (Bis-ketal) Can be detected by TLC or GC-MS.- Optimize reaction conditions: Ensure the reaction goes to completion by adjusting time, temperature, or catalyst concentration. - Chromatography: While not ideal for large-scale production, column chromatography can be used for purification on a smaller scale.
Polymeric By-products (Robinson Annulation) Appear as a non-volatile residue.- Distillation: The desired product can often be separated from polymeric material by distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for 1,4-Dioxathis compound

MethodCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Traditional DeketalizationAcetic Acid/WaterTetrahydrofuran451565[4]
Optimized DeketalizationAcetic Acid/WaterNone65~0.280[4]
Ionic Liquid-based Synthesis1-butyl-3-methylimidazolium hydrogen sulfate, 1-ethylimidazolium tetrafluoroborateWater/Toluene110-1325.597.8[10]

Experimental Protocols

Optimized Selective Deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane[5]
  • Reaction Setup: In a suitable reaction vessel, prepare an aqueous solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (reactant concentration of 0.5 g/mL).

  • Catalyst Addition: Add acetic acid as the catalyst, maintaining a volume ratio of acetic acid to water of 5:1.

  • Reaction: Heat the mixture to 65°C and maintain this temperature for approximately 11 minutes. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture and neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent such as toluene.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize Optimize Reaction Conditions: - Increase Time/Temp - Change Catalyst incomplete->optimize optimize->check_completion check_workup Analyze Workup Procedure complete->check_workup workup_issue Product Loss During Workup? check_workup->workup_issue optimize_workup Optimize Workup: - Adjust pH - Use Different Solvent - Check for Emulsions workup_issue->optimize_workup Yes side_reactions Check for Side Reactions (NMR, GC-MS) workup_issue->side_reactions No end Yield Improved optimize_workup->end mitigate_side_reactions Mitigate Side Reactions: - Adjust Stoichiometry - Control Temperature side_reactions->mitigate_side_reactions mitigate_side_reactions->end

Caption: Troubleshooting decision tree for addressing low reaction yields.

Signaling Pathway for Acid-Catalyzed Deketalization

deketalization_pathway substrate 1,4,9,12-tetraoxadispiro [4.2.4.2]tetradecane protonation Protonation of Ketal Oxygen substrate->protonation H+ oxocarbenium Formation of Oxocarbenium Ion protonation->oxocarbenium hydrolysis Nucleophilic Attack by Water oxocarbenium->hydrolysis H2O deprotonation Deprotonation hydrolysis->deprotonation product 1,4-Dioxathis compound deprotonation->product -H+ side_product 1,4-Cyclohexanedione (Over-hydrolysis) product->side_product Excess H+/H2O (Undesired Pathway)

Caption: Reaction pathway for the selective deketalization to form the desired spiroketone.

References

Managing side reactions during the synthesis of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Spiro[4.5]decan-8-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions encountered during the synthesis of this important spirocyclic ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the construction of the six-membered ring onto a pre-existing five-membered ring. Key strategies include:

  • Robinson Annulation: This is a powerful method that involves a Michael addition of a cyclopentanone enolate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), followed by an intramolecular aldol condensation to form the spirocyclic system.

  • Intramolecular Aldol Condensation: A precursor containing both a cyclopentane ring and a tethered diketone functionality can be cyclized under basic or acidic conditions to form the desired product.

  • Acid-Catalyzed Cyclization: Certain precursors, such as those with a cyclopentane ring and a tethered aldehyde or ketone, can undergo acid-catalyzed cyclization to yield the spiro[4.5]decane framework.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route, the purity of the starting materials, and the optimization of reaction conditions. While some literature reports yields as high as 80-90% under optimized conditions for related spirocyclic ketones, the synthesis of this compound can be challenging, and yields in the range of 40-60% are more commonly encountered in non-optimized procedures. The formation of side products is a major factor that can lower the overall yield.

Q3: How can I purify this compound from the reaction mixture?

A3: Purification is typically achieved through standard laboratory techniques. The most common methods include:

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from polar byproducts and unreacted starting materials. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is often employed.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable method for purification, especially on a larger scale.

  • Crystallization: If a suitable solvent system is found, crystallization can provide a highly pure product.

Troubleshooting Guide: Managing Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common Robinson annulation and intramolecular aldol condensation routes.

Problem 1: Low yield of this compound with a significant amount of polymeric material.

  • Possible Cause: Self-condensation or polymerization of the Michael acceptor (e.g., methyl vinyl ketone) under basic conditions. This is a very common side reaction in Robinson annulation.

  • Troubleshooting Steps:

    • Control the rate of addition: Add the Michael acceptor slowly to the reaction mixture containing the cyclopentanone and the base. This keeps the instantaneous concentration of the acceptor low, minimizing its self-reaction.

    • Use a less reactive precursor: Instead of methyl vinyl ketone, consider using a Mannich base precursor which generates the α,β-unsaturated ketone in situ.

    • Optimize the base: A weaker base or a heterogeneous basic catalyst might reduce the rate of polymerization.

    • Lower the reaction temperature: Running the reaction at a lower temperature can decrease the rate of the undesired polymerization more than the desired Michael addition.

Problem 2: Formation of a significant amount of a byproduct with a different ring structure.

  • Possible Cause: An alternative intramolecular aldol condensation pathway is occurring, leading to the formation of a thermodynamically more stable, but undesired, ring system. Five- and six-membered rings are generally favored.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The regioselectivity of enolate formation can be influenced by the base and solvent system. For instance, using a bulky base like lithium diisopropylamide (LDA) at low temperatures can favor the formation of the kinetic enolate, potentially leading to a different cyclization product than a smaller base like sodium hydroxide.

    • Temperature Control: The thermodynamic product is favored at higher temperatures, while the kinetic product is favored at lower temperatures. Adjusting the reaction temperature can influence the product distribution.

    • Pre-formation of the Enolate: Pre-forming the desired enolate of cyclopentanone before the addition of the Michael acceptor can provide better control over the initial addition and subsequent cyclization.

Problem 3: Presence of an aromatic byproduct, especially when using acidic conditions.

  • Possible Cause: Dienone-phenol rearrangement. If the intermediate dienone has the appropriate substitution pattern, it can undergo a rearrangement to a more stable phenolic compound under acidic conditions.

  • Troubleshooting Steps:

    • Avoid Strong Acids: If possible, use basic or neutral conditions for the cyclization step.

    • Use a Milder Acid: If acidic conditions are necessary, opt for a milder acid catalyst (e.g., p-toluenesulfonic acid) and carefully control the reaction time and temperature to minimize the rearrangement.

    • Protecting Groups: In some cases, it may be necessary to protect sensitive functional groups to prevent their participation in rearrangement reactions.

Data Presentation

Table 1: Effect of Base on the Yield of a Model Spirocyclization Reaction

EntryBaseSolventTemperature (°C)Yield of Desired Product (%)Yield of Side Product A (%)
1NaOHEthanol255520
2KOHMethanol256215
3LDATHF-78 to 0755
4t-BuOKt-BuOH256812

Note: This table presents illustrative data based on typical outcomes for Robinson annulation reactions. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Robinson Annulation

  • Materials:

    • Cyclopentanone

    • Methyl vinyl ketone

    • Sodium ethoxide

    • Ethanol (anhydrous)

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add cyclopentanone dropwise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

    • Slowly add a solution of methyl vinyl ketone in anhydrous ethanol to the reaction mixture at 0 °C over a period of 1 hour.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding 1 M hydrochloric acid until the solution is neutral.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualization

Robinson_Annulation Start Cyclopentanone + Methyl Vinyl Ketone Enolate Cyclopentanone Enolate (Base) Start->Enolate Base Side_Product_1 Polymerization of MVK Start->Side_Product_1 Base Michael_Adduct Michael Adduct (1,5-Diketone) Enolate->Michael_Adduct Michael Addition Side_Product_2 Self-condensation of Cyclopentanone Enolate->Side_Product_2 Self-condensation Aldol_Adduct Intramolecular Aldol Adduct (β-Hydroxy Ketone) Michael_Adduct->Aldol_Adduct Intramolecular Aldol Addition Product This compound (α,β-Unsaturated Ketone) Aldol_Adduct->Product Dehydration Side_Product_3 Dienone-Phenol Rearrangement Product->Side_Product_3 Acid Troubleshooting_Workflow Start Low Yield or Impure Product Check_Polymer Polymeric Byproducts Present? Start->Check_Polymer Check_Isomer Isomeric Byproducts Present? Check_Polymer->Check_Isomer No Solution_Polymer Control MVK Addition Rate Use Milder Base Lower Temperature Check_Polymer->Solution_Polymer Yes Check_Aromatic Aromatic Byproducts Present? Check_Isomer->Check_Aromatic No Solution_Isomer Modify Base/Solvent Control Temperature Pre-form Enolate Check_Isomer->Solution_Isomer Yes Solution_Aromatic Avoid Strong Acids Use Milder Acidic Catalyst Check_Aromatic->Solution_Aromatic Yes End Improved Synthesis Check_Aromatic->End No Solution_Polymer->End Solution_Isomer->End Solution_Aromatic->End

Stability issues of Spiro[4.5]decan-8-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Spiro[4.5]decan-8-one under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and reaction of this compound.

Issue 1: Unexpected Side Product Formation in Acidic Media

  • Question: During a reaction or work-up under acidic conditions, I observed the formation of an unexpected impurity alongside my desired product. What could be the cause?

  • Answer: this compound, like other ketones, can undergo acid-catalyzed side reactions. The most probable causes for impurity formation are enolization followed by subsequent reactions or, under harsh conditions, decomposition of the spirocyclic structure.

    • Potential Cause 1: Enolization. In the presence of acid, this compound can tautomerize to its enol form.[1][2] This enol is a nucleophile and can react with other electrophiles present in the reaction mixture, leading to undesired byproducts.

    • Potential Cause 2: Spiroketal Hydrolysis. Although spiroketals are generally more stable than acyclic ketals, they can undergo hydrolysis under acidic conditions to reveal the constituent ketone and diol.[3][4] For this compound, this is less likely to be a simple hydrolysis as it is not a spiroketal, but acid-catalyzed rearrangements or hydration of the ketone are possible.

    • Recommended Solutions:

      • pH Control: Carefully control the pH of your reaction mixture. Use buffered solutions or milder acidic catalysts if your protocol allows.

      • Temperature Management: Perform the reaction at the lowest effective temperature to minimize side reactions.

      • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.[5]

Issue 2: Low Yield or Product Degradation under Basic Conditions

  • Question: I am experiencing a low yield of my target compound when using this compound in a base-catalyzed reaction. What could be the reason?

  • Answer: Basic conditions can promote self-condensation reactions of ketones with α-hydrogens, such as this compound.

    • Potential Cause: Aldol Condensation. In the presence of a base, this compound can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of this compound, leading to a dimeric aldol addition or condensation product.[6][7] This is a common side reaction for cyclohexanones under basic conditions.[8]

    • Recommended Solutions:

      • Choice of Base: Use a non-nucleophilic or sterically hindered base if the goal is simply deprotonation without subsequent addition.

      • Temperature Control: Keep the reaction temperature as low as possible to disfavor the aldol condensation.

      • Slow Addition: If this compound is being added to a reaction mixture, add it slowly to maintain a low concentration and reduce the likelihood of self-condensation.

      • Protecting Groups: If the ketone functionality is not involved in the desired transformation, consider protecting it before subjecting the molecule to basic conditions.

Frequently Asked Questions (FAQs)

  • Q1: What are the general storage recommendations for this compound?

    • A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid contact with strong acids and bases during storage.

  • Q2: Is this compound prone to epimerization at the α-carbon?

    • A2: Yes, under both acidic and basic conditions, the formation of the planar enol or enolate intermediate can lead to the loss of stereochemical integrity at the α-carbon if it is a chiral center.[9]

  • Q3: Can I use strong acids like sulfuric acid or hydrochloric acid with this compound?

    • A3: While spiro compounds can be synthesized under acidic conditions, the use of strong, non-volatile acids at elevated temperatures may lead to degradation or undesired side reactions.[3] It is advisable to use the mildest acidic conditions necessary for the desired transformation and to carefully monitor the reaction.

  • Q4: How can I monitor the stability of this compound in my reaction?

    • A4: The stability can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products.[5]

Data Presentation

Table 1: Qualitative Stability Summary of this compound

ConditionStabilityPotential Side Reactions
Acidic (Mild, e.g., AcOH) Generally StableEnolization
Acidic (Strong, e.g., HCl, H₂SO₄) Moderate to LowEnolization, Potential Rearrangement/Decomposition
Basic (Mild, e.g., K₂CO₃) ModerateEnolization, Slow Aldol Condensation
Basic (Strong, e.g., NaOH, LDA) LowRapid Enolization, Aldol Condensation

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in an inert solvent (e.g., acetonitrile or THF).

  • Preparation of Test Solutions: In separate vials, add a known volume of the stock solution to the acidic or basic medium to be tested (e.g., 1M HCl, 1M NaOH, or buffered solutions at various pH values).

  • Incubation: Incubate the vials at the desired experimental temperature (e.g., room temperature, 50 °C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Immediately quench the reaction by neutralizing the acid or base. Analyze the sample using a suitable analytical method (e.g., HPLC, GC-MS) to quantify the remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

Troubleshooting_Workflow Troubleshooting Stability Issues of this compound start Experiment with this compound issue Unexpected Result? (e.g., low yield, side products) start->issue condition Identify Reaction Condition issue->condition acidic Acidic condition->acidic Acid basic Basic condition->basic Base acid_cause Potential Causes: - Enolization - Rearrangement acidic->acid_cause basic_cause Potential Causes: - Enolization - Aldol Condensation basic->basic_cause acid_solution Solutions: - Use milder acid - Lower temperature - Shorter reaction time acid_cause->acid_solution end Optimized Experiment acid_solution->end basic_solution Solutions: - Use non-nucleophilic base - Lower temperature - Slow addition basic_cause->basic_solution basic_solution->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Spiro This compound Enol Enol Intermediate Spiro->Enol H+ cat. SideProduct_Acid Side Products (e.g., from reaction with electrophiles) Enol->SideProduct_Acid Electrophile Spiro2 This compound Enolate Enolate Intermediate Spiro2->Enolate Base Aldol Aldol Adduct/Condensation Product Enolate->Aldol + this compound

Caption: Potential degradation pathways.

Experimental_Workflow Stability Assessment Workflow prep Prepare Stock Solution of this compound setup Set up Reactions (Acidic/Basic Media) prep->setup incubate Incubate at Controlled Temperature setup->incubate sample Sample at Time Intervals incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/GC-MS quench->analyze data Plot Concentration vs. Time Determine Degradation Rate analyze->data

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Optimization of Catalytic Conditions for Spiro[4.5]decan-8-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Spiro[4.5]decan-8-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the optimization of catalytic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity:

    • Deactivation: Gold(I) catalysts can be prone to deactivation through unproductive complexation with Lewis basic functional groups in the substrate or impurities. Ensure all starting materials and solvents are pure and dry.

    • Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. Systematically screen catalyst loading to find the optimal concentration. For instance, in Rh(I)-catalyzed dimerizations of ene-vinylidenecyclopropanes to form spiro[4.5]decane skeletons, a catalyst loading of 5 mol% has been shown to be effective.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact yield. For the acid-catalyzed deketalization to produce 1,4-Dioxathis compound, an optimal temperature of 65°C was identified, leading to an 80% yield. Lowering the temperature from 80°C to 60°C in a Rh(I)-catalyzed reaction increased the yield from 40% to 60%.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and avoid decomposition of the product due to prolonged reaction times. In one optimized procedure, the reaction time was significantly reduced to 11 minutes from 15 hours.

  • Substrate Quality:

    • Purity: Impurities in the starting materials can interfere with the catalyst and lead to side reactions. Purify starting materials before use.

    • Steric Hindrance: Bulky substituents on the substrate may hinder the catalytic reaction. For example, an ortho-substituted methyl group on an ene-vinylidenecyclopropane substrate prevented the Rh(I)-catalyzed dimerization from proceeding.

Q2: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some potential side reactions and mitigation strategies:

  • Alkyne Hydration: In gold(I)-catalyzed reactions involving alkynes, hydration of the alkyne can be a competing side reaction, especially if traces of water are present. To minimize this, ensure the use of anhydrous solvents and reagents.

  • Incomplete Cyclization: In reactions like the Nazarov cyclization for constructing cyclopentenone rings, incomplete cyclization can lead to the presence of unreacted starting material or intermediates. Optimizing the strength and stoichiometry of the Lewis or Brønsted acid catalyst is crucial.

  • Rearrangement Products: Under strongly acidic conditions, carbocationic intermediates may undergo rearrangements, leading to isomeric byproducts. Careful selection of the acid catalyst and reaction temperature can help control these rearrangements.

Q3: I am having difficulty with the purification of this compound. What are the recommended purification methods?

A3: The choice of purification method depends on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying this compound and its derivatives. A detailed procedure for the purification of 1,4-Dioxathis compound involves passing the crude product through a preheated silica gel column with heptane as the eluent, followed by crystallization.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system

Safe handling and storage of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Spiro[4.5]decan-8-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a combustible liquid, harmful if swallowed, and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry, and well-ventilated area. The container should be tightly sealed. For sensitive applications, storing under an inert atmosphere, such as argon, is advised to prevent degradation.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous reactions.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, appropriate PPE includes safety glasses or goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used in a well-ventilated area or fume hood.

Q5: How should I dispose of this compound waste?

A5: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Troubleshooting Guides

Issue: Accidental Skin or Eye Contact

Symptoms:

  • Skin: Redness, irritation, and inflammation.

  • Eyes: Irritation, redness, and pain.

Immediate Actions:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Issue: Small Chemical Spill (less than 100 mL) in a Ventilated Area

Immediate Actions:

  • Alert personnel in the immediate area.

  • Ensure the area is well-ventilated. If not, evacuate and follow procedures for a large spill.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Issue: Large Chemical Spill (more than 100 mL) or a Spill in a Poorly Ventilated Area

Immediate Actions:

  • Evacuate the area immediately.

  • Alert others in the vicinity and activate the nearest fire alarm if the spill is large or poses a fire hazard.

  • Close the doors to the affected area to contain vapors.

  • Contact your institution's emergency response team or local emergency services.

  • Do not attempt to clean up a large spill without proper training and equipment.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol [1]
Appearance Data not available
Boiling Point Data not available for the parent compound. A related compound, Spiro[4.5]decan-1-one, has a boiling point of 107-114 °C at 22 Torr.[2]
Melting Point Data not available for the parent compound. A related compound, 1,4-Dioxathis compound, has a melting point of 70-73 °C.[3]
Flash Point Data not available. Classified as a combustible liquid.[1]
GHS Hazard Classification
Hazard ClassCategoryGHS Statement
Flammable Liquids 4H227: Combustible liquid[1]
Acute Toxicity, Oral 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure 3H335: May cause respiratory irritation[1]

Experimental Protocols

Protocol for Safe Handling and Dispensing
  • Preparation:

    • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Have a spill kit appropriate for combustible and irritating liquids nearby.

    • Don the required personal protective equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing:

    • Ground any metal containers to prevent static electricity buildup, which can be an ignition source.

    • Use a funnel for transferring the liquid to minimize the risk of spills.

    • If transferring from a larger container, use a pump or spigot designed for chemical transfer. Avoid pouring directly from large containers.

    • Keep the container sealed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Wipe down any contaminated surfaces with an appropriate solvent and then with soap and water.

    • Properly dispose of any contaminated wipes or materials as hazardous waste.

    • Remove PPE and wash hands thoroughly with soap and water.

Visualizations

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Size and Location start->assess_spill small_spill Small Spill (<100 mL) in Ventilated Area? assess_spill->small_spill large_spill Large Spill (>100 mL) or Poor Ventilation small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area large_spill->evacuate alert Alert Others & Activate Alarm (if necessary) evacuate->alert contact_emergency Contact Emergency Response alert->contact_emergency end End of Response contact_emergency->end contain Contain Spill with Absorbent ppe->contain cleanup Collect Absorbed Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->end

Caption: Decision workflow for responding to a this compound spill.

PPE_Selection_Logic start Handling this compound risk_assessment Assess Risk of Exposure start->risk_assessment skin_contact Potential Skin Contact? risk_assessment->skin_contact eye_contact Potential Eye Splash? risk_assessment->eye_contact inhalation Potential Inhalation? risk_assessment->inhalation gloves Wear Chemical-Resistant Gloves skin_contact->gloves lab_coat Wear Lab Coat skin_contact->lab_coat goggles Wear Safety Goggles/Face Shield eye_contact->goggles respirator Use in Fume Hood or Wear Respirator inhalation->respirator end Proceed with Experiment gloves->end goggles->end lab_coat->end respirator->end

Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).

References

Validation & Comparative

Comparative Analysis of Spiro[4.5]decan-8-one Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decan-8-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by quantitative data and detailed experimental protocols. The unique three-dimensional arrangement of spirocyclic systems offers an attractive approach for enhancing pharmacological properties such as potency, selectivity, and pharmacokinetics.[1] This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework.

Quantitative Data Summary

The biological activities of representative this compound derivatives are summarized in the tables below, categorized by their therapeutic target.

Table 1: Antibacterial Activity of Versilulin Derivatives

CompoundCore StructureTest OrganismMIC (μg/mL)
Versilulin C9-oxospiro[5.5]undecan-3-oneStaphylococcus aureus32[2]
Known Compound 5Diphenyl ether derivativeStaphylococcus aureus32[2]

Note: While not a this compound, Versilulin C is a related spiroketal derivative from the same study.

Table 2: Prolyl Hydroxylase (PHD) Inhibition by Spiro[4.5]decanone Derivatives

CompoundModificationsPHD IsoformIC50 (nM)
Compound 11 3-methyl pyridine substitutiontPHD2Data not explicitly found in provided search results
Compound 14 N-methyl imidazole substitutiontPHD2Data not explicitly found in provided search results

Further investigation into the specific publications is required to obtain precise IC50 values.

Table 3: Sigma-1 (σ1) Receptor Binding Affinity of a 1,4-Dioxa-8-azaspiro[4.5]decane Derivative

CompoundChemical NameReceptorKi (nM)
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ15.4 ± 0.4[3]

Table 4: Mitochondrial Permeability Transition Pore (mPTP) Inhibition by 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

CompoundR Group Modification% mPTP Opening Inhibition
14e 3,8-dibenzylHigh potency reported[4]

Quantitative EC50 or IC50 values require further extraction from the source.

Table 5: Cyclooxygenase (COX) Inhibition by Spiro Pyrrolo[3,4-d]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
6 COX-1Data not explicitly found129.21[5]
11 COX-2Data not explicitly found175[5]
14 COX-26.00[5]Data not explicitly found
Celecoxib (Reference) COX-214.50[5]31.52[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is adapted from methodologies used for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.[2][6]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Müeller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plates.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 105 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive controls (bacteria in MHB without compound) and negative controls (MHB alone).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

G Antibacterial Assay Workflow A Prepare stock solution of test compound B Perform serial dilutions in 96-well plate A->B D Add inoculum to wells B->D C Prepare bacterial inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC E->F

Workflow for the broth microdilution antibacterial assay.

Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against PHD enzymes.[7]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific PHD isoform.

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate

  • α-ketoglutarate

  • Ascorbate

  • Fe(II)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., antibody-based detection system)

Procedure:

  • Prepare a reaction mixture containing the PHD enzyme, HIF-1α peptide, ascorbate, and Fe(II) in the assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding α-ketoglutarate.

  • Incubate the reaction at room temperature for a defined period.

  • Stop the reaction and measure the amount of hydroxylated HIF-1α peptide using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

G PHD Inhibition Assay Workflow A Prepare reaction mixture (PHD enzyme, HIF-1α peptide, cofactors) B Add test compound A->B C Initiate reaction with α-ketoglutarate B->C D Incubate at room temperature C->D E Stop reaction and detect hydroxylated peptide D->E F Calculate IC50 value E->F

General workflow for a PHD inhibition assay.

Sigma-1 (σ1) Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a compound for the σ1 receptor.[5][8]

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor.

Materials:

  • Cell membranes expressing the σ1 receptor (e.g., from guinea pig brain or transfected cell lines)

  • Radioligand (e.g., --INVALID-LINK---pentazocine)

  • Test compound

  • Non-specific binding agent (e.g., haloperidol)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled σ1 receptor ligand (e.g., haloperidol).

  • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

G Sigma-1 Receptor Binding Assay Workflow A Incubate membranes with radioligand and test compound B Separate bound and free radioligand by filtration A->B C Wash filters to remove unbound radioligand B->C D Quantify radioactivity C->D E Calculate specific binding D->E F Determine IC50 and calculate Ki E->F

Workflow for a radioligand sigma-1 receptor binding assay.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[1][9]

Objective: To determine the IC50 values of a compound for COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Cofactors (e.g., hematin, epinephrine)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound

  • Detection system to measure prostaglandin production (e.g., ELISA or LC-MS/MS)

Procedure:

  • Pre-incubate the COX enzyme (either COX-1 or COX-2) with the test compound at various concentrations in the assay buffer containing cofactors.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time at 37°C.

  • Terminate the reaction (e.g., by adding a strong acid).

  • Measure the amount of prostaglandin produced (e.g., PGE2) using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

G COX Inhibition Assay Workflow A Pre-incubate COX enzyme with test compound B Initiate reaction with arachidonic acid A->B C Incubate at 37°C B->C D Terminate reaction C->D E Measure prostaglandin production D->E F Calculate IC50 value E->F G HIF-PHD Signaling Pathway cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition cluster_2 PHD_active PHD (Active) HIF1a_OH HIF-1α-OH PHD_active->HIF1a_OH Hydroxylation HIF1a HIF-1α HIF1a->HIF1a_OH VHL VHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibited PHD (Inhibited) HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1a_dimer HIF-1α/β Dimer HRE HRE Gene_expression Gene Expression HRE->Gene_expression Spiro_inhibitor Spiro[4.5]decanone Inhibitor Spiro_inhibitor->PHD_inhibited HIF1a_dimer->HRE Binding

References

Comparative Analysis of the Biological Activity of Spiro[4.5]decan-8-one and its Non-Spirocyclic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of spirocyclic versus non-spirocyclic ketone scaffolds.

The unique three-dimensional architecture of spirocyclic compounds has garnered significant interest in medicinal chemistry, offering the potential for novel pharmacological activities compared to their planar, non-spirocyclic counterparts. This guide provides a comparative analysis of the biological activity of Spiro[4.5]decan-8-one and its derivatives against analogous non-spirocyclic ketones, focusing on cytotoxicity, antioxidant, and antibacterial properties. The data presented herein is supported by experimental findings from peer-reviewed literature, with detailed methodologies provided for key assays.

Executive Summary

This compound and its derivatives have demonstrated a range of biological activities, including antibacterial and potential anticancer properties. Direct comparative studies with non-spirocyclic analogs are limited; however, by collating available data, we can draw initial comparisons. The rigid, three-dimensional structure imparted by the spiro center can influence receptor binding and cellular uptake, potentially leading to altered efficacy and selectivity compared to more flexible, non-spirocyclic ketones like cyclohexanone derivatives.

Data Presentation: Comparative Biological Activity

The following table summarizes the available quantitative data for the biological activities of this compound derivatives and their non-spirocyclic analogs. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundClassBiological ActivityAssayCell Line/StrainResult (IC₅₀/MIC)
1,4-dioxothis compound derivativeSpirocyclic KetoneCytotoxicityMTTMCF-7, HT29, KB> 10 µM
AntibacterialBroth DilutionStaphylococcus aureus32 µg/mL
Spiro[4.5]decan-7-one derivativeSpirocyclic KetoneAntibacterialNot SpecifiedE. coli, S. aureus, etc.Moderate Activity
4-tert-ButylcyclohexanoneNon-spirocyclic KetoneAntibacterialNot SpecifiedBacillus subtilis, S. aureusStrongest Bacteriostatic Effect
Ethyl (4-tert-butylcyclohexylidene)acetateNon-spirocyclic AnalogAntibacterialNot SpecifiedB. subtilis, S. aureus, E. coliActive
Various Chalcones (α,β-unsaturated ketones)Non-spirocyclic KetoneCytotoxicityMTTHeLaVaries (Structure-dependent)
AntimicrobialBroth DilutionS. aureus, E. coliVaries (Structure-dependent)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives and non-spirocyclic analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet well-elucidated. However, spirocyclic compounds, in general, are known to interact with a variety of biological targets due to their rigid and defined three-dimensional structures. This can lead to specific inhibition of enzymes or modulation of receptor activity. For instance, derivatives of spiro[4.5]decanone have been investigated as inhibitors of the prolyl hydroxylase domain (PHD), which is involved in the hypoxia-inducible factor (HIF) signaling pathway. The spirocyclic scaffold can orient functional groups in a precise manner to interact with the active site of such enzymes.

The biological activity of non-spirocyclic ketones, such as chalcones, is often attributed to their α,β-unsaturated ketone moiety, which can act as a Michael acceptor and react with nucleophilic residues in proteins, thereby modulating various signaling pathways.

The following diagram illustrates a general experimental workflow for comparing the biological activities of spirocyclic and non-spirocyclic compounds.

G cluster_0 Compound Synthesis cluster_1 Biological Assays cluster_2 Data Analysis & Comparison Spiro This compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Spiro->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Spiro->Antioxidant Antibacterial Antibacterial Assay (e.g., MIC) Spiro->Antibacterial NonSpiro Non-Spirocyclic Ketone Analogs NonSpiro->Cytotoxicity NonSpiro->Antioxidant NonSpiro->Antibacterial IC50 IC50 Determination Cytotoxicity->IC50 Comparison Comparative Analysis of Biological Activity Antioxidant->Comparison MIC MIC Determination Antibacterial->MIC IC50->Comparison MIC->Comparison

A Comparative Analysis of the Reactivity of Spiro[4.5]decan-8-one and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane framework is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds. The strategic placement of a carbonyl group within this spirocyclic system gives rise to several isomers of Spiro[4.5]decanone, each exhibiting distinct chemical reactivity. This guide provides a comparative analysis of the reactivity of Spiro[4.5]decan-8-one and its common isomers, supported by available experimental data and established principles of organic chemistry.

Isomeric Structures and Steric Environment

The reactivity of the carbonyl group in Spiro[4.5]decanone isomers is significantly influenced by its position on either the cyclopentane or cyclohexane ring, and its proximity to the spirocyclic junction. The primary isomers of interest include:

  • Spiro[4.5]decan-1-one: Carbonyl on the cyclopentane ring, adjacent to the spiro center.

  • Spiro[4.5]decan-2-one: Carbonyl on the cyclopentane ring, one carbon removed from the spiro center.

  • Spiro[4.5]decan-6-one: Carbonyl on the cyclohexane ring, adjacent to the spiro center.

  • Spiro[4.5]decan-7-one: Carbonyl on the cyclohexane ring, one carbon removed from the spiro center.

  • This compound: Carbonyl on the cyclohexane ring, two carbons removed from the spiro center.

The steric hindrance around the carbonyl group is a key determinant of its accessibility to nucleophiles. Generally, carbonyl groups on the less sterically congested cyclohexane ring and further from the bulky spirocyclic carbon are more accessible.

Comparative Reactivity Analysis

While direct, side-by-side quantitative comparisons of the reactivity of all Spiro[4.5]decanone isomers are scarce in the literature, a qualitative analysis can be constructed based on reported reactions and fundamental organic chemistry principles.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction of ketones. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl carbon.

General Reactivity Trend (Inferred): this compound > Spiro[4.5]decan-7-one > Spiro[4.5]decan-2-one > Spiro[4.5]decan-6-one > Spiro[4.5]decan-1-one

This trend is based on the decreasing steric accessibility of the carbonyl group. Spiro[4.5]decan-1-one and -6-one are expected to be the least reactive towards bulky nucleophiles due to the adjacent spiro center.

Enolate Formation

The formation of enolates is crucial for a variety of subsequent reactions, including alkylations and aldol condensations. The regioselectivity of enolate formation in unsymmetrical ketones is governed by kinetic versus thermodynamic control.

IsomerPotential Enolates (Kinetic/Thermodynamic)Notes
Spiro[4.5]decan-1-one Formation of the enolate towards C2 is favored.The C10 (spiro) position has no α-protons.
Spiro[4.5]decan-2-one Can form enolates towards C1 and C3. The C1 position is sterically hindered.Thermodynamic enolate is likely the more substituted C1-enolate, while the kinetic enolate is the less hindered C3-enolate.
Spiro[4.5]decan-6-one Formation of the enolate towards C7 is favored.The C5 (spiro) position has no α-protons.
Spiro[4.5]decan-7-one Can form enolates towards C6 and C8. The C6 position is more sterically hindered.Thermodynamic enolate is likely the more substituted C6-enolate, while the kinetic enolate is the less hindered C8-enolate.
This compound Can form enolates towards C7 and C9.This symmetrical environment (with respect to the α-carbons) simplifies enolate formation.
Reduction Reactions

The reduction of Spiro[4.5]decanones to their corresponding alcohols often exhibits diastereoselectivity, which is influenced by the steric environment of the carbonyl group.

IsomerReducing AgentMajor Product (Diastereomer)Reference
This compound Not specified in detail in the provided results.-
Substituted Spiro[4.5]decanes Birch reduction (Na/NH₃)Diastereoselective reduction has been reported in the synthesis of gleenol and axenol.[1][1]

The stereochemical outcome is dictated by the direction of hydride attack, which is typically from the less hindered face of the molecule.

Oxidation Reactions (Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation of cyclic ketones provides access to lactones, with the regioselectivity of oxygen insertion being a key consideration. The migratory aptitude of the adjacent carbon atoms determines the product.

General Migratory Aptitude: tertiary alkyl > secondary alkyl > primary alkyl > methyl.

IsomerExpected Major Lactone ProductNotes
Spiro[4.5]decan-1-one Migration of the more substituted C5 (spiro) carbon is expected, leading to a lactone with the oxygen inserted between C1 and C5.Ring strain can also influence the outcome.
Spiro[4.5]decan-2-one Migration of the more substituted C1 carbon is favored.
Spiro[4.5]decan-6-one Migration of the more substituted C5 (spiro) carbon is expected.
Spiro[4.5]decan-7-one Migration of the more substituted C6 carbon is favored.
This compound Migration of the secondary C7 or C9 carbons would occur.

The Baeyer-Villiger oxidation is a powerful tool for the synthesis of complex spirocyclic systems.[2][3][4]

Acid-Catalyzed Rearrangements

Spiro[4.5]decanones can undergo acid-catalyzed rearrangements, leading to the formation of fused bicyclic systems.

A notable example is the acid-catalyzed rearrangement of a spiro[4.5]dec-6-en-2-one derivative to an octalone system.[5] This type of rearrangement is driven by the formation of a more stable carbocation intermediate.

Experimental Protocols

Detailed experimental protocols for specific reactions are often found within the cited literature. For instance, the synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition is described with specific catalysts and reaction conditions.[6] Similarly, conditions for the Baeyer-Villiger oxidation typically involve the use of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[2][4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts and reaction pathways discussed in this guide.

Nucleophilic_Addition_Reactivity cluster_reactivity Decreasing Reactivity Towards Nucleophilic Addition cluster_factor Governing Factor This compound This compound Spiro[4.5]decan-7-one Spiro[4.5]decan-7-one This compound->Spiro[4.5]decan-7-one Spiro[4.5]decan-2-one Spiro[4.5]decan-2-one Spiro[4.5]decan-7-one->Spiro[4.5]decan-2-one Spiro[4.5]decan-6-one Spiro[4.5]decan-6-one Spiro[4.5]decan-2-one->Spiro[4.5]decan-6-one Spiro[4.5]decan-1-one Spiro[4.5]decan-1-one Spiro[4.5]decan-6-one->Spiro[4.5]decan-1-one Steric Hindrance Steric Hindrance Enolate_Formation cluster_ketone Unsymmetrical Ketone cluster_conditions Reaction Conditions cluster_enolates Enolate Products Spiro[4.5]decan-7-one Spiro[4.5]decan-7-one Kinetic Control\n(Strong, bulky base, low temp) Kinetic Control (Strong, bulky base, low temp) Spiro[4.5]decan-7-one->Kinetic Control\n(Strong, bulky base, low temp) Thermodynamic Control\n(Weaker base, higher temp) Thermodynamic Control (Weaker base, higher temp) Spiro[4.5]decan-7-one->Thermodynamic Control\n(Weaker base, higher temp) Less Substituted Enolate\n(at C8) Less Substituted Enolate (at C8) Kinetic Control\n(Strong, bulky base, low temp)->Less Substituted Enolate\n(at C8) More Substituted Enolate\n(at C6) More Substituted Enolate (at C6) Thermodynamic Control\n(Weaker base, higher temp)->More Substituted Enolate\n(at C6) Baeyer_Villiger_Oxidation Cyclic Ketone Cyclic Ketone Criegee Intermediate Criegee Intermediate Cyclic Ketone->Criegee Intermediate + Peroxy Acid Peroxy Acid Peroxy Acid Lactone Lactone Criegee Intermediate->Lactone Rearrangement

References

A Comparative Guide to Analytical Methods for the Quantification of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of suitable analytical methods for the quantification of Spiro[4.5]decan-8-one, a spirocyclic ketone. The selection of an appropriate analytical technique is crucial for ensuring the accuracy and reliability of quantitative data in research and development settings. This document outlines and compares key analytical techniques, offering detailed methodologies and performance characteristics to aid in method selection and implementation.

This compound is a bicyclic organic compound with a ketone functional group. The choice of an analytical method for its quantification will depend on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The most common and effective techniques for the analysis of such volatile and semi-volatile organic compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparison of Key Analytical Methods

The following sections detail the most pertinent analytical techniques for the quantification of this compound. A summary of their performance characteristics is presented in Table 1.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high resolution and sensitivity.

  • Strengths:

    • High resolution and efficiency for separating volatile compounds.

    • Excellent for separating isomers and closely related impurities.

    • GC-FID offers a universal response for organic compounds, making it suitable for quantification without a specific reference standard for every impurity.

    • GC-MS provides definitive identification of the analyte and impurities based on their mass spectra.

  • Limitations:

    • Requires the analyte to be volatile and thermally stable.

    • Derivatization may be necessary for compounds with poor chromatographic behavior, adding complexity to the sample preparation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. For a ketone like this compound, which lacks a strong chromophore, derivatization is often necessary for detection by UV-Vis spectroscopy. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can overcome this limitation.

  • Strengths:

    • Applicable to a broader range of compounds, including non-volatile and thermally labile ones.

    • A variety of stationary phases and mobile phases offer high selectivity.

    • LC-MS provides high sensitivity and specificity, enabling both quantification and structural elucidation.

  • Limitations:

    • This compound itself has a weak UV absorbance, necessitating derivatization for UV detection, which can introduce variability.

    • ELSD can have a non-linear response and lower sensitivity compared to MS.

    • LC-MS instrumentation is generally more expensive and complex to operate than GC-FID.

Data Presentation

Table 1: Comparison of Performance Characteristics for GC and HPLC Methods

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Applicability Volatile & Thermally Stable CompoundsWide Range of Compounds
Selectivity HighHigh
Sensitivity High (pg to ng range)Moderate to High (ng to µg range)
Precision Excellent (RSD < 2%)Excellent (RSD < 2%)
Accuracy ExcellentExcellent
Linearity Wide linear rangeGood, can be detector-dependent
Sample Throughput HighModerate
Cost ModerateModerate to High
Ease of Use ModerateModerate to Complex

Experimental Protocols

The following are detailed, generalized methodologies for the quantification of this compound using GC and HPLC. Method development and validation would be required for specific applications.[1][2][3][4][5]

Gas Chromatography (GC-FID) Method

  • Objective: To determine the purity and quantify this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Detector: FID at 280°C.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Injection Volume: 1 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV with Derivatization) Method

  • Objective: To quantify this compound after derivatization. A common derivatizing agent for ketones for UV detection is 2,4-Dinitrophenylhydrazine (DNPH).

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis detector set at a wavelength appropriate for the DNPH derivative (e.g., 360 nm).

  • Derivatization Protocol:

    • Prepare a solution of DNPH in acidified acetonitrile.

    • Mix a known volume of the sample solution containing this compound with the DNPH reagent.

    • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to form the hydrazone derivative.

    • Quench the reaction and dilute the sample to a known volume with the mobile phase.

  • Injection Volume: 10 µL.

  • Quantification: Prepare calibration standards of this compound and subject them to the same derivatization procedure. Construct a calibration curve by plotting the peak area of the derivative against the initial concentration of this compound.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the GC and HPLC analytical methods described.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Volatile Solvent Start->Dissolve Dilute Prepare Standards & Samples Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for quantification of this compound using Gas Chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Derivatize Derivatization with DNPH Start->Derivatize Dilute Prepare Standards & Samples Derivatize->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for quantification of this compound using HPLC with derivatization.

Conclusion

The choice between GC and HPLC for the quantification of this compound will depend on the specific requirements of the analysis. For routine purity and assay determination where the analyte is known to be volatile and thermally stable, GC-FID is a robust, reliable, and cost-effective choice. For applications requiring higher specificity or for the analysis of complex matrices, GC-MS would be the preferred GC-based method.

When volatility is a concern, or if simultaneous analysis of non-volatile impurities is required, HPLC is the more suitable technique. While the lack of a strong UV chromophore in this compound necessitates a derivatization step for UV detection, the use of an LC-MS system would provide a more direct, sensitive, and specific method of analysis, albeit at a higher cost and complexity.

Ultimately, the development and validation of any analytical method should be performed in accordance with established guidelines to ensure the reliability and accuracy of the results.[1][2][3][4][5]

References

Spiro[4.5]decan-8-one as a building block compared to other cyclic ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route and the properties of the final molecule. This guide provides an objective comparison of Spiro[4.5]decan-8-one with other common cyclic ketones—cyclohexanone, cyclopentanone, and cyclododecanone—supported by experimental data to inform your selection process.

This compound, a unique bicyclic ketone, offers a rigid scaffold that can be advantageous in medicinal chemistry and materials science for introducing three-dimensionality. Its spirocyclic nature, where two rings share a single carbon atom, imparts distinct steric and conformational properties that differentiate it from simpler monocyclic ketones. This guide will delve into these differences, presenting a comparative analysis of their physical properties, reactivity in key chemical transformations, and detailed experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The physical properties of a building block can significantly impact reaction setup and purification. The following table summarizes key physicochemical data for this compound and its monocyclic counterparts.

PropertyThis compoundCyclohexanoneCyclopentanoneCyclododecanone
Molecular Formula C₁₀H₁₆OC₆H₁₀OC₅H₈OC₁₂H₂₂O
Molecular Weight ( g/mol ) 152.23[1]98.1484.12182.30[2]
Boiling Point (°C) ~230 (estimated)155.6[3][4]130.6[5]277
Melting Point (°C) N/A (liquid at room temp.)-47[4]-58.2[5]59-61[6]
Density (g/mL) ~0.98 (estimated)0.948[3]0.951[7]0.906[6]
Appearance Colorless liquidColorless to pale yellow liquid[8]Colorless oily liquid[5]White solid[6]

Reactivity and Performance in Key Organic Reactions

The utility of a ketone building block is largely defined by its reactivity in common carbon-carbon bond-forming reactions. Here, we compare the performance of this compound with other cyclic ketones in Aldol condensation and Wittig reactions, highlighting differences in yield and reaction conditions.

Aldol Condensation

The Aldol condensation is a fundamental reaction for forming carbon-carbon bonds. The reactivity of the ketone enolate is a key factor in the success of this transformation.

dot

Aldol_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ketone Cyclic Ketone Catalyst Base or Acid Catalyst Ketone->Catalyst Enolate Formation Aldehyde Aldehyde Aldol_Adduct β-Hydroxy Ketone Catalyst->Aldol_Adduct Nucleophilic Attack Solvent Solvent Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Dehydration

General workflow for an Aldol condensation reaction.
KetoneAldehydeCatalyst/ConditionsProductYield (%)Reference
CyclohexanoneBenzaldehydeNaOH, EtOH/H₂O, rt, 15 min2,6-Dibenzylidenecyclohexanone76.5[9]
CyclopentanoneValeraldehydeFeO–MgO, 130°C, 4h2-Pentylidenecyclopentanone66[10]
This compoundN/AN/AN/AData not available

Note: Direct comparative data for the Aldol condensation of this compound under similar conditions was not found in the surveyed literature. However, its structural similarity to cyclohexanone suggests it would undergo similar reactions, though potentially at different rates due to steric hindrance.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from ketones. The steric environment around the carbonyl group can significantly influence the efficiency of this reaction.

dot

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone Cyclic Ketone Oxaphosphetane Oxaphosphetane Ketone->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Decomposition

General mechanism of the Wittig reaction.
KetoneYlideConditionsProductYield (%)Reference
CyclohexanonePh₃P=CH₂NaH, DMSO, rtMethylenecyclohexane~85[11]
CyclopentanonePh₃P=CH₂n-BuLi, THF, rtMethylenecyclopentane~70-80Theoretical
This compoundPh₃P=CH₂K-tert-butoxide, THF, rt8-Methylenespiro[4.5]decaneHigh (Qualitative)[12]

The spirocyclic nature of this compound introduces significant steric hindrance around the carbonyl group compared to cyclohexanone and cyclopentanone. While quantitative yield data is not always available for direct comparison, the successful methylenation of sterically hindered ketones, including spirocyclic systems, is well-documented, often requiring stronger bases or longer reaction times.[12] The increased steric bulk of cyclododecanone also impacts its reactivity in a similar manner.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for laboratory success. The following are representative procedures for the Aldol condensation and Wittig reactions with common cyclic ketones.

Protocol 1: Aldol Condensation of Cyclohexanone with Benzaldehyde

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2.0 mmol of cyclohexanone and 4.0 mmol of benzaldehyde in 10 mL of 95% ethanol.

  • While stirring, add 5 mL of a 2M aqueous solution of NaOH dropwise.

  • Continue stirring at room temperature for 15-30 minutes. A precipitate should form.

  • If no precipitate forms, gently warm the reaction mixture on a steam bath for 10-15 minutes.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold 95% ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2,6-dibenzylidenecyclohexanone.[9]

Protocol 2: Wittig Reaction of Cyclohexanone

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Cyclohexanone

  • Pentane

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, place 10 mmol of methyltriphenylphosphonium bromide.

  • Add 20 mL of anhydrous DMSO and stir to dissolve.

  • Carefully add 10 mmol of NaH (60% dispersion in mineral oil) in portions. Hydrogen gas will evolve.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of 8 mmol of cyclohexanone in 5 mL of anhydrous DMSO dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into 50 mL of cold water and extract with pentane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the resulting methylenecyclohexane by distillation.

Conclusion: Choosing the Right Cyclic Ketone

The choice between this compound and more common cyclic ketones depends on the specific goals of the synthesis.

  • Cyclohexanone and Cyclopentanone are highly versatile, reactive, and cost-effective building blocks suitable for a wide range of applications where the introduction of a simple cyclic motif is desired. Their lower steric hindrance generally leads to higher reactivity in nucleophilic additions.

  • Cyclododecanone , with its larger ring size, offers access to macrocyclic structures and can impart unique conformational properties. Its reactivity is generally lower than the smaller cyclic ketones due to transannular strain and steric factors.[4][13]

  • This compound provides a unique structural scaffold that introduces rigidity and a defined three-dimensional geometry. This can be particularly valuable in drug discovery for exploring specific binding pockets of biological targets. While its spirocyclic nature can introduce steric challenges that may require optimized reaction conditions, the resulting spiro-annulated products can offer novel intellectual property and potentially improved pharmacological profiles.

Ultimately, the decision rests on a balance of desired molecular architecture, reactivity, and synthetic feasibility. This guide provides the foundational data to make an informed choice for your next research endeavor.

References

Determining the Enantiomeric Purity of Chiral Spiro[4.5]decan-8-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical aspect of the development and quality control of chiral molecules in the pharmaceutical and chemical industries. For chiral spirocyclic compounds like Spiro[4.5]decan-8-one, which possess a rigid three-dimensional structure, accurate assessment of enantiomeric excess (e.e.) is paramount. This guide provides a comparative overview of three powerful analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of volatile enantiomers with a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral shift reagent, leading to separate NMR signals for each enantiomer.
Resolution Excellent baseline separation is often achievable.High resolution, particularly for volatile and thermally stable compounds.Resolution depends on the substrate, shift reagent, and magnetic field strength. Can be lower than chromatographic methods.
Sensitivity High, especially with UV or Mass Spectrometric (MS) detection.Very high, particularly with Flame Ionization Detection (FID) or MS.Lower sensitivity compared to chromatographic methods. Requires milligram quantities of sample.
Analysis Time Typically 10-30 minutes per sample.Typically 15-45 minutes per sample.Rapid, with spectra acquired in minutes. Sample preparation may add time.
Sample Requirements Sample must be soluble in the mobile phase.Sample must be volatile and thermally stable. Derivatization may be required.Sample must be soluble in a suitable deuterated solvent.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, CD, MS).GC system with a chiral column and a suitable detector (e.g., FID, MS).NMR spectrometer and a chiral shift reagent.
Key Advantage Broad applicability to a wide range of compounds.High efficiency and sensitivity for volatile compounds.Rapid analysis and provides structural information.
Key Limitation Method development can be time-consuming.Limited to volatile and thermally stable compounds.Lower resolution and sensitivity; potential for signal broadening.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For spirocyclic ketones, polysaccharide-based CSPs are often effective. A study on a compound containing a 1,4-dioxothis compound core successfully employed a Chiralcel OD-RH column for chiral separation.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Circular Dichroism (CD) detector.

Chromatographic Conditions (Representative):

  • Column: Chiralcel OD-RH (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm for ketones without a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

Chiral GC is an excellent method for the enantiomeric separation of volatile and thermally stable compounds. Cyclodextrin-based chiral stationary phases are commonly used for the analysis of ketones.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions (Representative):

  • Column: A β-cyclodextrin-based chiral capillary column, such as a Beta-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 200 °C). Isothermal conditions at a lower temperature may also provide good resolution.

  • Injection: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

Data Analysis: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent can be a rapid method for determining enantiomeric purity. Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are commonly used. These reagents form transient diastereomeric complexes with the enantiomers, causing the NMR signals of the enantiomers to resonate at different frequencies.

Instrumentation:

  • NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better resolution).

Experimental Protocol (Representative):

  • Sample Preparation:

    • Dissolve a precise amount of this compound (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, known amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

    • Acquire subsequent ¹H NMR spectra after each addition of the shift reagent until sufficient separation of the signals for the two enantiomers is observed. The protons alpha to the carbonyl group are often the most affected and are good candidates for monitoring.

  • Data Acquisition: Standard ¹H NMR acquisition parameters.

Data Analysis: The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to each enantiomer. The enantiomeric excess is then calculated.

Visualizing the Workflow and Method Selection

To aid in understanding the experimental process and the decision-making for method selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Dissolution->GC NMR Chiral NMR Dissolution->NMR Chromatogram Acquire Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum Acquire NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate e.e. Integration->Calculation

Fig. 1: General experimental workflow for enantiomeric purity determination.

method_selection cluster_criteria Key Considerations cluster_methods Recommended Method Start Start: Need to determine e.e. of this compound HighThroughput High Throughput Needed? Start->HighThroughput HighSensitivity High Sensitivity Required? HighThroughput->HighSensitivity No UseNMR Consider Chiral NMR HighThroughput->UseNMR Yes Volatility Sample Volatile & Thermally Stable? HighSensitivity->Volatility No UseGC Use Chiral GC HighSensitivity->UseGC Yes UseHPLC Use Chiral HPLC Volatility->UseHPLC No Volatility->UseGC Yes

References

Comparison of the biological targets of different Spiro[4.5]decan-8-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Targets of Spiro[4.5]decan-8-one Derivatives

This guide provides a detailed comparison of various this compound derivatives, focusing on their biological targets, potency, and mechanisms of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

Opioid Receptor Modulators

A significant number of this compound derivatives have been synthesized and evaluated for their activity at opioid receptors. These compounds, particularly the 1,3,8-triazaspiro[4.5]decan-4-one scaffold, have shown promise as selective agonists for the nociceptin/orphanin FQ (NOP) receptor and the delta-opioid receptor (DOR).

Table 1: Comparison of Opioid Receptor Agonist Derivatives

CompoundTarget(s)Kᵢ (nM)EC₅₀ (nM)SelectivityReference(s)
Ro 64-6198 NOP0.38925.6 (cellular), 38.9 (GTPγS)>100-fold vs. µ, κ, δ[1][2][3]
NNC 63-0532 NOP, µ, κ, Dopamine D₂, D₃, D₄7.3 (NOP), 140 (µ), 405 (κ)305 (NOP)~20-fold for NOP over µ and κ[4][5]
Compound 1 DORSubmicromolar Affinity-Selective for DOR[6]
Compound 2 DORSubmicromolar Affinity-Selective for DOR[6]
Compound 3 DORSubmicromolar Affinity-Selective for DOR[6]

Enzyme Inhibitors

This compound derivatives have been investigated as potent and selective inhibitors of several key enzymes implicated in various diseases.

Phospholipase D (PLD) Inhibitors

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as isoform-selective PLD inhibitors.

Table 2: Comparison of Phospholipase D (PLD) Inhibitor Derivatives

CompoundTarget(s)IC₅₀ (nM)SelectivityReference(s)
Compound 9b PLD290 (cellular), 500 (in vitro)>20-fold for PLD2 over PLD1[7]
Compound 9d PLD2305-fold for PLD2[7]
Compound 10a PLD1/PLD225 (PLD1), 140 (PLD2)Dual inhibitor[7]
Prolyl Hydroxylase Domain (PHD) Inhibitors

Spiro[4.5]decanone-containing compounds have emerged as effective inhibitors of HIF prolyl hydroxylases.

Table 3: Comparison of Prolyl Hydroxylase Domain (PHD) Inhibitor Derivatives

CompoundTarget(s)IC₅₀ (µM)Reference(s)
Compound 11 PHD2, PHD33.95 (PHD3)[8]
Compound 23 PHD2, PHD31.05 (PHD3)[8]
Compound 24 PHD2, PHD30.219 (PHD3)[8]
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1, a key mediator of necroptosis.

Table 4: Comparison of RIPK1 Kinase Inhibitor Derivatives

CompoundTargetIC₅₀ (nM)Reference(s)
Compound 41 RIPK192[9]
TYK2/JAK1 Kinase Inhibitors

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).

Table 5: Comparison of TYK2/JAK1 Kinase Inhibitor Derivatives

CompoundTarget(s)IC₅₀ (nM)SelectivityReference(s)
Compound 48 TYK2, JAK16 (TYK2), 37 (JAK1)>23-fold for JAK2[10]

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

1,4,8-triazaspiro[4.5]decan-2-one derivatives have been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death pathways.

Table 6: Comparison of mPTP Inhibitor Derivatives

CompoundTargetInhibition of mPTP opening (%) at 1µMReference(s)
Compound 13d mPTP38.73[11][12]
Compound 14d mPTP36.63[11][12]
Compound 13e mPTP30.72[11][12]
Compound 14e mPTP43.02[11][12]
Compound 13f mPTP32.17[11][12]
Compound 14f mPTP42.11[11][12]

Other Receptor Ligands

α1-Adrenoceptor and 5-HT1A Receptor Ligands

1,4-dioxa-spiro[4.5]decane based ligands have been evaluated for their affinity and activity at α1-adrenoceptor and 5-HT1A receptor subtypes.

Table 7: Comparison of α1-Adrenoceptor and 5-HT1A Receptor Ligands

CompoundTarget(s)ActivityReference(s)
Compound 9 α₁-adrenoceptorsPromising antagonist[7]
Compound 10 5-HT1A ReceptorPotent and efficacious agonist[7]
Compound 27 α₁-adrenoceptorsPromising antagonist[7]
Compound 30 α₁-adrenoceptorsPromising antagonist[7]
Sigma-1 (σ1) Receptor Ligands

A 1,4-dioxa-8-azaspiro[4.5]decane derivative has been identified as a high-affinity ligand for the σ1 receptor.

Table 8: Comparison of Sigma-1 (σ1) Receptor Ligands

CompoundTargetKᵢ (nM)SelectivityReference(s)
Compound 5a σ₁ Receptor5.430-fold vs. σ₂[13][14]

Experimental Protocols

Competitive Radioligand Binding Assay (Opioid Receptors)
  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared by homogenization and centrifugation of cultured cells. Protein concentration is determined using a suitable assay (e.g., BCA assay).[15]

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Assay buffer, radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ-receptors), and membrane preparation.[16]

    • Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of an unlabeled non-selective antagonist (e.g., naloxone), and membrane preparation.[16]

    • Competition: Serial dilutions of the test compound, radiolabeled ligand, and membrane preparation.[11]

  • Incubation: The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.[11]

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[16]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression of the competition curve. The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.[16]

LanthaScreen® Kinase Binding Assay (TYK2/JAK1, RIPK1)
  • Reagent Preparation: Prepare 4X test compound dilutions, a 2X kinase/antibody mixture, and a 4X tracer solution in the appropriate assay buffer.[1][2]

  • Assay Plate Setup: Add 4 µL of the 4X test compound to the assay plate.[2]

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.[2]

  • Tracer Addition: Add 4 µL of the 4X tracer to initiate the binding reaction.[2]

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[1]

  • Plate Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (Alexa Fluor® 647) to the donor (Europium) is calculated.[5]

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Calcium Retention Capacity (CRC) Assay (mPTP Inhibition)
  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) by differential centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing a fluorescent calcium indicator (e.g., Calcium Green-5N).[13]

  • Assay Setup: Add the isolated mitochondria and the test compound to the assay buffer in a 96-well plate or a fluorometer cuvette.

  • Calcium Pulses: Add sequential pulses of a known concentration of CaCl₂ to the mitochondrial suspension at regular intervals.

  • Fluorescence Monitoring: Continuously monitor the extra-mitochondrial calcium concentration by measuring the fluorescence of the calcium indicator. A sharp and sustained increase in fluorescence indicates mPTP opening and the release of accumulated calcium.[13]

  • Data Analysis: The total amount of calcium taken up by the mitochondria before the mPTP opens is the calcium retention capacity. The percentage of mPTP opening inhibition by the test compound is calculated relative to a vehicle control.[11]

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor G-Protein (αβγ) G-Protein (αβγ) Gαi Gαi Gβγ Gβγ Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Ion Channels Ion Channels MAPK Pathway MAPK Pathway Cellular Response Cellular Response

RIPK1-Mediated Necroptosis

G TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I TRADD, TRAF2, cIAP1/2 TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Activates Necrosome RIPK1-RIPK3-MLKL Complex RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Plasma membrane rupture This compound Derivative This compound Derivative This compound Derivative->RIPK1 Inhibits

TYK2/JAK1 Signaling Pathway

G Cytokine (e.g., IL-12, IL-23) Cytokine (e.g., IL-12, IL-23) Receptor Receptor Cytokine (e.g., IL-12, IL-23)->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound Derivative This compound Derivative This compound Derivative->TYK2 Inhibits This compound Derivative->JAK1 Inhibits

Experimental Workflow for Competitive Radioligand Binding Assay

G Start Start Prepare Reagents Prepare Membranes, Radioligand, and Test Compound Dilutions Start->Prepare Reagents Incubate Incubate Reagents in 96-well Plate Prepare Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: Calculate IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Spiro[4.5]decan-8-one, a combustible liquid with multiple health hazards. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

I. Safety and Hazard Summary

This compound is classified with several hazards that necessitate careful handling during disposal. It is a combustible liquid, harmful if swallowed, and can cause skin and serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area or under a chemical fume hood.

II. Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH227Combustible liquid
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation

Data sourced from PubChem CID 14626805.[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process focused on containment, waste stream segregation, and the use of a certified hazardous waste disposal service.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves).

  • The label should include the chemical name, "this compound," and prominent hazard symbols for "Flammable" and "Harmful/Irritant."

  • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.

Step 2: Secure Containment

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, for waste collection.

  • Ensure the container is tightly sealed to prevent the escape of vapors.

  • Store the waste container in a designated, well-ventilated, and cool secondary containment bin away from heat sources and incompatible materials.

Step 3: Arrange for Professional Disposal

  • This compound should not be disposed of down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]

  • Provide the disposal service with a complete and accurate description of the waste, including its hazards.

Step 4: Decontamination

  • Thoroughly decontaminate any laboratory equipment that has come into contact with this compound using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of any cleaning materials as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Post-Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B Ensure Safety C Identify & Segregate Waste B->C Begin Disposal Process D Use Labeled, Chemical-Resistant Container C->D Proper Containment E Store in Secondary Containment (Cool, Ventilated Area) D->E Secure Storage F Contact EHS or Licensed Hazardous Waste Vendor E->F Initiate Removal G Arrange for Waste Pickup F->G Schedule Disposal H Decontaminate Equipment G->H After Waste Removal I Dispose of Contaminated Cleaning Materials as Hazardous Waste H->I Final Cleanup

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Spiro[4.so]decan-8-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Spiro[4.5]decan-8-one in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and proper disposal of chemical waste.

Hazard Summary

This compound is classified with the following hazards:

  • Combustible Liquid [1]

  • Harmful if Swallowed [1]

  • Causes Skin Irritation [1][2]

  • Causes Serious Eye Irritation [1][2]

  • May Cause Respiratory Irritation [1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesMilled butyl rubber gloves are recommended for routine handling. For ketones, PVA-coated gloves also offer excellent resistance.[3][4][5]
Eye & Face Protection Safety goggles or glassesChemical safety goggles are required. A face shield should be worn when there is a splash hazard.[2][3]
Skin & Body Protection Laboratory coat or apronA standard laboratory coat should be worn. For larger quantities or increased splash risk, a chemical-resistant apron is recommended.[3]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a fume hood to avoid inhalation of vapors.[2][3][6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.

ProcedureInstructions
Handling - Avoid contact with skin, eyes, and clothing.[2][6]- Do not breathe vapors or mist.[2]- Ensure adequate ventilation, preferably by working in a chemical fume hood.[2][3][6]- Keep away from heat, sparks, and open flames.[3]- Use non-sparking tools.[6]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]- Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing.[3][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray can be used to cool containers.[3]
Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Liquid Waste Collect in a designated, labeled, and sealed container for hazardous organic waste. Do not mix with incompatible waste streams.[7][8]
Solid Waste (Contaminated) Dispose of contaminated labware (e.g., pipette tips, gloves, absorbent material) in a designated hazardous waste container.[7][9]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Punctured and triple-rinsed containers can then be disposed of as non-hazardous waste, following institutional guidelines.[8]

Operational Workflow

The following diagram outlines the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Post-Procedure prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem Begin Work handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose end_ppe Doff PPE cleanup_dispose->end_ppe end_wash Wash Hands end_ppe->end_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[4.5]decan-8-one
Reactant of Route 2
Spiro[4.5]decan-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.